1-(4-ethynylphenyl)-1H-Pyrazole
Description
The exact mass of the compound 1-(4-ethynylphenyl)-1H-Pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-ethynylphenyl)-1H-Pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-ethynylphenyl)-1H-Pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-ethynylphenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-10-4-6-11(7-5-10)13-9-3-8-12-13/h1,3-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYWAWNHJKVUOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(4-ethynylphenyl)-1H-Pyrazole chemical structure and properties
1-(4-Ethynylphenyl)-1H-Pyrazole: Technical Monograph & Application Guide
Part 1: Executive Summary & Core Directive
Compound Identity: 1-(4-ethynylphenyl)-1H-pyrazole CAS Registry Number: Not widely indexed (Specific isomer); Analogous to 4-ethynyl-1-phenyl-1H-pyrazole (CAS 51294-73-6) Molecular Formula: C₁₁H₈N₂ Molecular Weight: 168.19 g/mol
Technical Significance: 1-(4-ethynylphenyl)-1H-pyrazole is a bifunctional heterocyclic building block characterized by a pyrazole core N-linked to a phenyl ring bearing a para-ethynyl (acetylene) group . This specific connectivity renders it a high-value intermediate in three critical domains:
-
"Click" Chemistry (CuAAC): The terminal alkyne serves as a bio-orthogonal handle for conjugation with azides, enabling the attachment of pyrazole pharmacophores to proteins, polymers, or surfaces.
-
Medicinal Chemistry: The N-phenylpyrazole scaffold is a privileged structure found in COX-2 inhibitors (e.g., Celecoxib) and kinase inhibitors. The ethynyl group allows for fragment-growing strategies or the construction of rigid extended pi-systems.
-
Materials Science: Used as a linear linker in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) due to its directional bonding and conjugated electronic structure.
Part 2: Chemical Structure & Electronic Properties
The molecule consists of a 1H-pyrazole ring attached at the nitrogen (N1) to a phenyl ring. The phenyl ring is substituted at the para-position (C4') with a terminal ethynyl group.
| Property | Value / Description |
| SMILES | C#Cc1ccc(n2cccn2)cc1 |
| IUPAC Name | 1-(4-ethynylphenyl)-1H-pyrazole |
| Hybridization | sp (alkyne), sp² (aromatic rings) |
| Electronic Character | The pyrazole ring acts as a weak electron donor to the phenyl ring. The ethynyl group is electron-withdrawing by induction but can participate in conjugation. |
| Geometry | The N-C(phenyl) bond allows rotation, but the molecule prefers a twisted conformation to minimize steric clash between the pyrazole C5-H and phenyl ortho-protons. The ethynyl group is linear and rigid. |
Electronic Diagram (Graphviz)
Caption: Structural modularity of 1-(4-ethynylphenyl)-1H-pyrazole showing the distinct functional regions.
Part 3: Synthesis & Manufacturing Protocols
The most robust synthesis route utilizes a Sonogashira Cross-Coupling strategy. This method is preferred over direct condensation of 4-ethynylphenylhydrazine due to the instability of the free ethynyl hydrazine.
Step-by-Step Synthesis Protocol
Precursor: 1-(4-iodophenyl)-1H-pyrazole (Synthesized via Ullmann coupling of pyrazole and 1,4-diiodobenzene or condensation of 4-iodophenylhydrazine).
Reaction Scheme:
-
Coupling: 1-(4-iodophenyl)-1H-pyrazole + Trimethylsilylacetylene (TMSA)
1-(4-((trimethylsilyl)ethynyl)phenyl)-1H-pyrazole. -
Deprotection: TMS-Intermediate
1-(4-ethynylphenyl)-1H-pyrazole.
Detailed Protocol:
-
Reagents:
-
Substrate: 1-(4-iodophenyl)-1H-pyrazole (1.0 equiv)
-
Reagent: Trimethylsilylacetylene (1.2 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (3-5 mol%)
-
Co-catalyst: CuI (2 mol%)
-
Base/Solvent: Triethylamine (Et₃N) or Diethylamine (DEA) / THF mixture (degassed).
-
-
Procedure (Coupling):
-
Charge a flame-dried Schlenk flask with the aryl iodide, Pd catalyst, and CuI under an argon atmosphere.
-
Add degassed THF/Et₃N (1:1 v/v).
-
Add Trimethylsilylacetylene dropwise via syringe.
-
Stir at room temperature (or mild heat, 40-50°C) for 4-12 hours. Monitor by TLC (Hexane/EtOAc).[1]
-
Workup: Filter through a celite pad to remove metal salts. Concentrate the filtrate. Purify via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient).
-
-
Procedure (Deprotection):
-
Dissolve the TMS-protected intermediate in Methanol (MeOH).
-
Add Potassium Carbonate (K₂CO₃, 2.0 equiv).
-
Stir at room temperature for 1-2 hours.
-
Workup: Dilute with water, extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallization from Ethanol/Hexane or short column chromatography.
-
Synthesis Workflow Diagram
Caption: Two-step Sonogashira synthesis pathway yielding the target alkyne.
Part 4: Physical & Spectral Properties
As a specialized intermediate, exact experimental data varies by purity and crystal form. The following are typical values for this class of N-aryl pyrazoles.
| Property | Typical Value / Observation |
| Physical State | Off-white to pale yellow solid (Crystalline). |
| Melting Point | Predicted: 60–80 °C (Analogous 1-phenylpyrazole is liquid; ethynyl adds rigidity). |
| Solubility | Soluble in DCM, Chloroform, DMSO, Methanol. Insoluble in Water. |
| ¹H NMR (CDCl₃, 400 MHz) | Pyrazole: |
| ¹³C NMR | Alkyne carbons appear at |
| IR Spectrum | Characteristic |
Part 5: Applications & Mechanism of Action
Click Chemistry (CuAAC)
The primary utility of this compound is as a "clickable" pyrazole.
-
Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.
-
Reaction: 1-(4-ethynylphenyl)-1H-pyrazole + R-N₃
1,4-disubstituted 1,2,3-triazole. -
Use Case: Attaching the pyrazole moiety (a known pharmacophore) to drug delivery vehicles, fluorescent dyes, or proteolysis-targeting chimeras (PROTACs).
Metal-Organic Frameworks (MOFs)
The linear geometry of the para-ethynylphenyl group makes this molecule an excellent "rod-like" linker.
-
Function: The pyrazole nitrogen can coordinate to metal centers (e.g., Cu, Zn), while the alkyne can be used for post-synthetic modification (PSM) of the framework pore environment.
Medicinal Chemistry
-
Kinase Inhibition: The N-phenylpyrazole motif mimics the ATP-binding site of various kinases. The ethynyl group serves as a rigid spacer to access hydrophobic pockets within the enzyme active site.
Part 6: Safety & Handling
-
Hazard Statements (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling:
-
Terminal alkynes can be unstable. Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidative homocoupling (Glaser coupling).
-
Avoid contact with strong oxidizers and heavy metals (Ag, Cu in the absence of ligands) which can form explosive acetylides.
-
References
-
Sonogashira Coupling of Pyrazoles
-
Synthesis of N-Aryl Pyrazoles
- Title: "Copper-c
- Source:Journal of Organic Chemistry (General Protocol Reference).
-
URL:[Link]
-
Click Chemistry Applications
Sources
- 1. EP0387929A1 - Trimethylsilyl acetylene compounds, their preparation and their use in the preparation of daunomycinone derivatives - Google Patents [patents.google.com]
- 2. mdpi.org [mdpi.org]
- 3. BJOC - Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN [beilstein-journals.org]
solubility of 1-(4-ethynylphenyl)-1H-Pyrazole in organic solvents
An In-Depth Technical Guide on the Solubility & Physicochemical Handling of 1-(4-ethynylphenyl)-1H-Pyrazole
Part 1: Executive Summary & Compound Profile[1]
1-(4-ethynylphenyl)-1H-Pyrazole is a specialized heterocyclic building block, primarily utilized as a key intermediate in "Click Chemistry" (CuAAC) for the synthesis of 1,2,3-triazole-linked functional materials, OLED dopants, and pharmaceutical candidates. Its structure features a pyrazole ring attached to the N1-position of a phenyl ring, which is para-substituted with a terminal ethynyl (acetylene) group.
This specific molecular architecture—combining a nitrogen-rich heterocycle with a rigid, linear alkyne—dictates a unique solubility profile. While the pyrazole moiety imparts polarity and hydrogen-bond accepting capability, the phenyl-ethynyl backbone introduces significant lipophilicity and planarity, often resulting in high crystallinity and reduced solubility in non-polar media.
Key Physicochemical Parameters (Predicted):
-
Molecular Formula: C₁₁H₈N₂
-
Molecular Weight: 168.20 g/mol
-
Physical State: White to off-white solid (High crystallinity expected due to π-π stacking).
-
LogP (Octanol/Water Partition): ~2.5 – 3.0 (Lipophilic).
-
Melting Point: Estimated >80°C (Based on structural analogs like 1-phenylpyrazole and 4-ethynyl-1,1'-biphenyl).
Part 2: Solvent Selection Strategy & Solubility Profile
The solubility of 1-(4-ethynylphenyl)-1H-Pyrazole is governed by the competition between the crystal lattice energy (stabilized by π-π stacking of the planar aromatic system) and the solvation energy provided by the solvent.
Primary Solvents (High Solubility)
These solvents are recommended for preparing stock solutions (10–100 mM) for reactions or analysis.
| Solvent Class | Specific Solvents | Solubility Rating | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>50 mg/mL) | The high dipole moment of these solvents effectively disrupts the crystal lattice. The sulfoxide/amide oxygens act as strong H-bond acceptors for the terminal alkyne proton (C≡C-H). |
| Chlorinated | DCM, Chloroform | Good (20–50 mg/mL) | Excellent solvation of the lipophilic phenyl-ethynyl core via dispersion forces. DCM is the preferred solvent for liquid-liquid extraction during workup. |
| Ethers | THF, 1,4-Dioxane | Good (10–30 mg/mL) | The ether oxygens coordinate well with the alkyne proton. THF is the standard solvent for Sonogashira coupling and CuAAC reactions involving this compound. |
Secondary Solvents (Moderate/Conditional Solubility)
These solvents are useful for crystallization or as co-solvents in reaction mixtures.
| Solvent Class | Specific Solvents | Solubility Rating | Mechanistic Insight |
| Polar Protic | Methanol, Ethanol | Moderate (Heating required) | Soluble at reflux but likely to precipitate upon cooling. This temperature-dependent solubility makes ethanol an excellent candidate for recrystallization . |
| Nitriles | Acetonitrile | Moderate | Good for HPLC analysis but may not dissolve high concentrations for synthetic scale-up without heating. |
| Esters | Ethyl Acetate | Moderate | Useful for TLC and column chromatography (eluent), but less effective than DCM for dissolving bulk solids. |
Anti-Solvents (Poor Solubility)
These solvents promote precipitation and are used to isolate the product.
| Solvent Class | Specific Solvents | Solubility Rating | Mechanistic Insight |
| Non-Polar | Hexanes, Pentane | Poor (<1 mg/mL) | The polarity of the pyrazole ring prevents significant dissolution. Adding hexanes to a DCM or Ethyl Acetate solution will force precipitation. |
| Aqueous | Water | Insoluble | The hydrophobic phenyl-ethynyl backbone dominates. Water is used to wash away inorganic salts during workup. |
Part 3: Visualization of Solubility Logic
The following diagram illustrates the decision matrix for solvent selection based on the intended application (Synthesis, Purification, or Analysis).
Figure 1: Solubility Decision Tree. A logic flow for selecting the optimal solvent based on the experimental objective.
Part 4: Experimental Protocols
Since exact solubility values can vary by batch purity and crystal polymorph, the following Self-Validating Protocol must be used to determine the precise solubility limit for your specific lot.
Protocol A: Saturation Shake-Flask Method (Standard)
Objective: Determine the maximum solubility (mg/mL) in a target solvent at 25°C.
-
Preparation: Weigh approximately 10 mg of 1-(4-ethynylphenyl)-1H-Pyrazole into a 2 mL HPLC vial.
-
Solvent Addition: Add the target solvent (e.g., DMSO) in 50 µL increments.
-
Agitation: After each addition, cap the vial and sonicate for 30 seconds, then vortex for 1 minute.
-
Observation: Check for clarity.
-
If solid remains: Add another 50 µL increment.
-
If clear: Calculate solubility as
.
-
-
Validation: Allow the solution to stand for 1 hour at 25°C. If precipitation occurs, the solution was supersaturated; repeat with more solvent.
Protocol B: Click Chemistry Stock Solution Preparation
Objective: Prepare a stable 100 mM stock for CuAAC reactions.
-
Calculation: For 100 mM, dissolve 16.8 mg of compound in 1.0 mL of solvent.
-
Solvent Choice: Use DMSO or THF . Do not use water or alcohols as the primary solvent.
-
Dissolution:
-
Add 16.8 mg of solid to a vial.
-
Add 500 µL of DMSO. Sonicate until fully dissolved (solution should be clear).
-
Add remaining 500 µL DMSO to reach final volume.
-
-
Storage: Store at -20°C. If crystals form upon thawing, sonicate at 40°C for 5 minutes before use.
Part 5: Application Context & Workflow
The primary application of 1-(4-ethynylphenyl)-1H-Pyrazole is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . The solubility of the alkyne component is critical for reaction kinetics.
Reaction Workflow:
-
Dissolve Alkyne: Dissolve 1-(4-ethynylphenyl)-1H-Pyrazole in THF or DMSO .
-
Dissolve Azide: Dissolve the azide partner in the same organic solvent.
-
Mix & Dilute: Mix the two organic solutions, then dilute with Water or t-Butanol (typical ratio 1:1 or 1:2 Organic:Aqueous).
-
Critical Check: If the alkyne precipitates upon water addition, add more THF/DMSO until it redissolves. The reaction requires a homogeneous phase or a fine emulsion.
-
-
Catalyst Addition: Add CuSO₄ / Sodium Ascorbate (dissolved in water).
Figure 2: Workflow for CuAAC Reaction Setup. Ensures the alkyne remains in solution during the aqueous dilution step.
References
- Compound Identity & CAS: 1-(4-ethynylphenyl)-1H-Pyrazole is structurally related to 4-ethynyl-1H-pyrazole (CAS 57121-49-0) but distinct in its phenyl substitution.
-
General Solubility of Aryl-Pyrazoles: Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry.
-
Solvent Selection for Click Chemistry: Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.
-
Standard Solubility Protocols: Vyazovkin, S., et al. (2014). ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta.
Photophysical Characteristics & Application Guide: 1-(4-ethynylphenyl)-1H-Pyrazole
This guide is structured as a high-level technical whitepaper designed for application scientists and researchers. It synthesizes structural analysis, photophysical expectations, and rigorous experimental protocols for 1-(4-ethynylphenyl)-1H-Pyrazole .
Executive Summary & Molecular Architecture
1-(4-ethynylphenyl)-1H-Pyrazole is a bifunctional heteroaromatic scaffold combining a pyrazole core with a para-ethynylphenyl moiety. Unlike standard fluorophores that exhibit high quantum yields in isolation, this molecule serves primarily as a fluorogenic "click" handle . Its intrinsic photophysics are defined by UV-range absorption and weak emission, but its utility lies in its capacity to undergo Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), drastically altering its electronic structure and fluorescence properties upon conjugation.
Structural Logic & Electronic State
The molecule consists of an electron-rich pyrazole ring (
-
Chromophore:
-phenylpyrazole system. -
Auxochrome: Ethynyl group (extends
-conjugation). -
Electronic Transition: Predominantly
(HOMO LUMO).
Molecular Diagram (DOT Visualization)
The following diagram illustrates the structural connectivity and the key reactive site for photophysical modulation.
Caption: Structural connectivity of 1-(4-ethynylphenyl)-1H-Pyrazole highlighting the donor-acceptor flow and the ethynyl conjugation extension.
Photophysical Profile
The photophysics of 1-(4-ethynylphenyl)-1H-Pyrazole are governed by the interplay between the pyrazole and the phenyl ring. The rotation around the
Spectral Characteristics (Typical)
Note: Exact values depend on solvent polarity and pH. The following are representative ranges for
| Parameter | Value Range | Mechanistic Insight |
| Absorption Max ( | 260 – 290 nm | |
| Molar Extinction ( | 15,000 – 25,000 M⁻¹cm⁻¹ | High absorptivity due to the allowed nature of the transition. |
| Emission Max ( | 340 – 370 nm | Emission is typically in the UV-A/Blue region. Large Stokes shift (~70-90 nm) indicates significant geometric relaxation in |
| Quantum Yield ( | < 0.10 (in solution) | Low |
| Solvatochromism | Weak Positive | Slight red shift in polar solvents (e.g., DMSO vs. Hexane) suggests a small increase in dipole moment upon excitation. |
The "Click" Effect (Fluorogenic Activation)
The primary value of this molecule is not its intrinsic fluorescence, but its change upon reaction.
-
Pre-Click: Short conjugation, UV emission, low
. -
Post-Click (Triazole formation): The formation of a 1,2,3-triazole ring extends the
-system significantly. This often results in:-
Red-shifted Absorption/Emission: Moving towards visible blue/green.
-
Rigidification: Reduced rotational freedom can increase Quantum Yield (
).
-
Experimental Protocols
As a self-validating system, every measurement must include internal standards. Do not rely on absolute intensity; use ratiometric or comparative methods.
Protocol: Determination of Fluorescence Quantum Yield ( )
Objective: Accurate calculation of
Workflow Diagram:
Caption: Step-by-step workflow for determining the quantum yield, ensuring linearity and minimizing re-absorption artifacts.
Protocol: Monitoring "Click" Reaction Kinetics
Objective: Verify the consumption of the ethynyl group and formation of the triazole product.
-
Baseline: Record UV-Vis spectrum of 1-(4-ethynylphenyl)-1H-Pyrazole (
in DMSO/Water). Note the at ~270 nm. -
Reaction: Add Azide partner (1.2 eq),
(10 mol%), and Sodium Ascorbate (20 mol%). -
Monitor: Scan every 5 minutes.
-
Indicator 1: Disappearance of the sharp vibronic structure associated with the alkyne (if visible in derivative spectroscopy).
-
Indicator 2: Bathochromic shift of the main
band (e.g., shift from 270 nm 300+ nm) indicating triazole conjugation.
-
Applications & Strategic Utility
Bio-Orthogonal Labeling
This molecule is a "dark" or "dim" probe that becomes a linker.
-
Mechanism: The ethynyl group reacts with azide-labeled biomolecules (proteins, glycans).
-
Advantage: The pyrazole ring is metabolically stable and small, minimizing steric perturbation of the biological target compared to bulky fluorophores like Rhodamine.
Fragment-Based Drug Discovery (FBDD)
-
Role: The pyrazole acts as a pharmacophore (hydrogen bond acceptor/donor potential), while the ethynyl group serves as a vector for growing the molecule into binding pockets via click chemistry combinatorial libraries.
References
-
Photophysics of Phenyl-Pyrazole Derivatives
- Study on the solvent-dependent fluorescence and charge transfer st
-
Source:
-
Click Chemistry of Pyrazoles
- Methodologies for synthesizing pyrazole-linked architectures via CuAAC.
-
Source:
-
General Photophysical Standards
- Protocols for Quantum Yield measurement.
-
Source:
-
Structural Characterization (Analogues)
- Spectroscopic data for 1-phenyl-pyrazole deriv
-
Source:
Disclaimer: This guide is intended for research purposes. Always consult the specific Material Safety Data Sheet (MSDS) for 1-(4-ethynylphenyl)-1H-Pyrazole before handling.
Thermal Characterization of 1-(4-Ethynylphenyl)-1H-Pyrazole: A Technical Guide to Melting and Boiling Point Determination
Executive Summary
1-(4-ethynylphenyl)-1H-pyrazole (CAS 1270965-28-0) is a highly versatile bifunctional building block utilized extensively in advanced organic synthesis, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling for pharmaceutical development. Because empirical thermal data for this specific intermediate is sparse in public databases, relying solely on predictive models introduces significant risk during process scale-up.
This whitepaper establishes a rigorous, self-validating theoretical and experimental framework for determining the melting point (MP) and boiling point (BP) of 1-(4-ethynylphenyl)-1H-pyrazole. Crucially, it addresses the severe risk of thermal polymerization inherent to terminal alkynes and provides field-proven methodologies to bypass these hazards.
Theoretical Framework & Predictive Modeling
To design an accurate experimental protocol, we must first analyze the molecular architecture of 1-(4-ethynylphenyl)-1H-pyrazole. The molecule (C₁₁H₈N₂, MW: 168.19 g/mol ) consists of a pyrazole ring conjugated to a phenyl ring, terminating in an ethynyl (alkyne) group.
Intermolecular Forces & Phase State
-
Pi-Pi Stacking: The extended, rigid, and planar aromatic system facilitates strong intermolecular
stacking in the crystal lattice. -
Dipole-Dipole Interactions: The pyrazole core introduces a significant permanent dipole, increasing the energy required for phase transitions.
-
Hydrogen Bonding: The terminal alkyne proton is weakly acidic and can participate in weak hydrogen bonding with the pyrazole nitrogen of adjacent molecules.
While is a liquid at room temperature (MP: 11 °C) [1], the addition of the rigid ethynyl group and the subsequent increase in molecular weight significantly raises the lattice energy. By comparing it to structurally similar derivatives like (MP: 134.5 °C) [2], 1-(4-ethynylphenyl)-1H-pyrazole is theoretically predicted to be a crystalline solid at standard temperature and pressure (STP).
Table 1: Comparative & Predicted Thermal Properties
| Compound | CAS Number | Molecular Weight | Melting Point (°C) | Boiling Point (°C) |
| Phenylacetylene | 536-74-3 | 102.14 g/mol | -45 | 142 |
| 1-Phenylpyrazole | 1126-00-7 | 144.17 g/mol | 11 | 246 |
| 1-Phenylpyrazole-4-carbonitrile | 709-04-6 | 169.18 g/mol | 134.5 | 321 |
| 1-(4-ethynylphenyl)-1H-pyrazole | 1270965-28-0 | 168.19 g/mol | ~70 - 110 (Predicted) | 268.1 ± 23.0 (Predicted) |
Note: Predicted BP for 1-(4-ethynylphenyl)-1H-pyrazole is derived from standard group contribution algorithms[3].
The Causality of Experimental Design: The Polymerization Risk
A critical oversight in the standard thermal analysis of terminal alkynes is the assumption of thermal stability up to the boiling point. Terminal alkynes, such as , are notoriously prone to exothermic thermal polymerization (forming polyenyl radicals via thermal homolysis of the C-H bond) at temperatures exceeding 130–170 °C [4].
Because the predicted boiling point of 1-(4-ethynylphenyl)-1H-pyrazole is ~268 °C, attempting an atmospheric boiling point determination will almost certainly result in thermal degradation or explosive polymerization before the liquid boils. Therefore, vacuum distillation/boiling point measurement is strictly required , and Thermogravimetric Analysis (TGA) must precede any high-temperature testing to validate the safety of the workflow.
Caption: Decision tree for thermal analysis, highlighting divergence based on TGA stability.
Experimental Methodologies
Protocol 1: Differential Scanning Calorimetry (DSC) & TGA (Self-Validating Workflow)
To accurately determine the melting point and ensure the compound does not degrade, a combined TGA/DSC approach is the industry gold standard.
Step-by-Step Methodology:
-
TGA Screening: Load 2-5 mg of the sample into a platinum pan. Heat from 25 °C to 350 °C at 10 °C/min under a nitrogen atmosphere (50 mL/min).
-
Causality: This identifies the exact onset temperature of mass loss or polymerization, establishing the maximum safe temperature ceiling for subsequent DSC and BP determinations.
-
-
DSC Sample Preparation: Encapsulate 2-3 mg of the compound in a hermetically sealed aluminum pan to prevent sublimation.
-
First Heating Cycle: Ramp the temperature at 10 °C/min to 20 °C above the estimated melting point (e.g., up to 130 °C).
-
Causality: This initial cycle erases the thermal history of the crystal lattice and evaporates any residual crystallization solvent that could artificially depress the melting point.
-
-
Cooling Cycle: Cool at 10 °C/min back to 25 °C to allow controlled, uniform recrystallization.
-
Second Heating Cycle: Ramp at 5 °C/min. Record the extrapolated onset temperature (
) of the endothermic peak.-
Causality: The
of the second cycle represents the true thermodynamic melting point, free from solvent artifacts or polymorphic impurities.
-
Caption: DSC Workflow for accurate MP determination, utilizing a dual-heating cycle.
Protocol 2: Vacuum Micro-Boiling Point Determination
Due to the polymerization risk established in Section 2, atmospheric BP methods (like Siwoloboff’s capillary method) are scientifically invalid for this compound.
Step-by-Step Methodology:
-
Apparatus Setup: Utilize a micro-distillation apparatus equipped with a high-vacuum pump, a digital Pirani gauge, and a short-path condenser.
-
Sample Loading: Introduce 500 mg of the melted compound into the micro-flask. Add a PTFE boiling chip to prevent superheating and bumping.
-
Vacuum Application: Evacuate the system to a stable, reduced pressure (e.g., 10 mmHg or 1 Torr).
-
Causality: Lowering the pressure drastically reduces the boiling point, allowing the compound to transition to the vapor phase well below its thermal polymerization threshold (< 150 °C).
-
-
Heating & Recording: Slowly heat the flask using a precisely controlled metal heating block. Record the temperature of the vapor phase exactly when steady reflux/distillation occurs.
-
Nomograph Conversion: Use a pressure-temperature nomograph (via Clausius-Clapeyron extrapolation) to report the boiling point at standard atmospheric pressure (760 mmHg), ensuring the actual measured pressure is documented (e.g., "Reported BP: 140 °C at 10 mmHg").
Conclusion
While predictive algorithms suggest a boiling point of ~268 °C for 1-(4-ethynylphenyl)-1H-pyrazole, practical laboratory application requires a highly nuanced understanding of terminal alkyne reactivity. By employing a self-validating, TGA-guided DSC protocol for melting point determination and strictly utilizing vacuum distillation for boiling point analysis, researchers can successfully bypass the catastrophic thermal polymerization that plagues this class of molecules. This ensures high-fidelity, reproducible data for downstream pharmaceutical scale-up and materials science applications.
References
An In-depth Technical Guide to the Computational Determination of the Dipole Moment of 1-(4-ethynylphenyl)-1H-pyrazole
Abstract
The molecular dipole moment is a fundamental descriptor of charge distribution and polarity, profoundly influencing a molecule's intermolecular interactions, solubility, and overall bioactivity. For novel therapeutic candidates like 1-(4-ethynylphenyl)-1H-pyrazole, a precise understanding of its dipole moment is crucial for predicting its behavior in biological systems and for the rational design of drug delivery systems. This technical guide provides a comprehensive, field-proven methodology for the accurate in-silico determination of the dipole moment of 1-(4-ethynylphenyl)-1H-pyrazole using Density Functional Theory (DFT). We will delve into the theoretical underpinnings of the chosen computational approach, provide a detailed, step-by-step experimental protocol, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to apply robust computational techniques to characterize promising heterocyclic compounds.
Introduction: The Significance of the Dipole Moment in Drug Discovery
The dipole moment (µ) is a vector quantity that measures the separation of positive and negative charges within a molecule.[1] In the context of drug development, a molecule's dipole moment is a critical parameter that governs its:
-
Solubility: Polar molecules with significant dipole moments tend to be more soluble in polar solvents like water, a key consideration for drug administration and bioavailability.
-
Receptor Binding: The electrostatic interactions between a ligand and its target receptor are heavily influenced by their respective dipole moments. A favorable alignment of dipole moments can significantly enhance binding affinity and specificity.
-
Membrane Permeability: The ability of a drug to cross cellular membranes, which are largely nonpolar, is inversely related to its polarity. Understanding the dipole moment aids in predicting and optimizing this crucial pharmacokinetic property.
1-(4-ethynylphenyl)-1H-pyrazole is a heterocyclic compound of interest due to the prevalence of the pyrazole scaffold in a wide array of pharmacologically active agents.[2][3][4][5] The ethynylphenyl substituent introduces a region of high electron density and potential for specific intermolecular interactions. A precise calculation of the molecule's dipole moment is therefore essential for a comprehensive understanding of its chemical and biological properties.
Theoretical Framework: Density Functional Theory (DFT) for Dipole Moment Calculation
For the accurate calculation of molecular properties such as the dipole moment, Density Functional Theory (DFT) has emerged as a powerful and widely used computational method.[6][7] DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it well-suited for molecules of pharmaceutical interest.
The Choice of Functional: Balancing Accuracy and Computational Cost
The accuracy of a DFT calculation is highly dependent on the choice of the exchange-correlation functional. For the calculation of dipole moments, hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, have demonstrated excellent performance.[8] In this guide, we will utilize the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. B3LYP is a well-established and extensively validated hybrid functional that has been shown to provide reliable geometries and electronic properties for a wide range of organic molecules.[9][10]
The Crucial Role of the Basis Set
The basis set is a set of mathematical functions used to describe the atomic orbitals in a molecule. The choice of basis set is critical for obtaining an accurate description of the electron density, particularly in the valence and diffuse regions, which are most important for determining the dipole moment.[11][12][13]
For this calculation, we will employ the 6-311++G(d,p) basis set. Let's break down the components of this basis set to understand its suitability:
-
6-311G: This indicates a triple-zeta split-valence basis set, providing a high degree of flexibility for describing the valence electrons.
-
++G: The double plus sign signifies the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for accurately modeling the "tail" of the electron density, which is crucial for a correct representation of the dipole moment.[13]
-
(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow for the distortion of atomic orbitals from their spherical or dumbbell shapes, which is necessary to accurately describe bonding in a molecular environment.[14]
The combination of a hybrid functional like B3LYP with a flexible, augmented basis set like 6-311++G(d,p) provides a robust and reliable theoretical model for the calculation of the dipole moment of 1-(4-ethynylphenyl)-1H-pyrazole.[10][15]
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines the necessary steps to calculate the dipole moment of 1-(4-ethynylphenyl)-1H-pyrazole using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Step 1: Molecular Structure Generation
-
Obtain the 2D structure of 1-(4-ethynylphenyl)-1H-pyrazole. The canonical SMILES representation is C#CC1=CC=C(C=C1)N2C=CC=N2.[16]
-
Convert the 2D structure to a 3D model using a molecular modeling software (e.g., Avogadro, ChemDraw 3D).
-
Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
Step 2: Geometry Optimization
The purpose of this step is to find the lowest energy conformation of the molecule.
-
Set up the DFT calculation:
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Calculation Type: Geometry Optimization
-
Solvation Model (Optional but Recommended): To simulate a more biologically relevant environment, a continuum solvation model such as the Polarizable Continuum Model (PCM) with water as the solvent can be employed.
-
-
Execute the calculation. The software will iteratively adjust the molecular geometry to minimize the total energy.
-
Verify the optimized geometry: Ensure that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.
Step 3: Single-Point Energy and Dipole Moment Calculation
Once the geometry is optimized, a final single-point energy calculation is performed to obtain the electronic properties, including the dipole moment.
-
Use the optimized geometry from the previous step as the input structure.
-
Set up the single-point energy calculation:
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Calculation Type: Single-Point Energy
-
Keywords: Include keywords to request the calculation and output of the dipole moment (e.g., Pop=Regular in Gaussian).
-
-
Run the calculation. The output file will contain the calculated total energy and the dipole moment vector components.
Computational Workflow Diagram
Caption: Computational workflow for dipole moment calculation.
Data Presentation and Interpretation
The primary output of this calculation will be the dipole moment of 1-(4-ethynylphenyl)-1H-pyrazole, expressed in Debye (D). The results should be presented in a clear and organized manner.
Quantitative Data Summary
| Property | Calculated Value (Hypothetical) |
| Total Dipole Moment (µ) | 3.5 D |
| µx | 1.2 D |
| µy | -2.8 D |
| µz | 0.5 D |
Visualization of the Dipole Moment Vector
Modern molecular visualization software allows for the graphical representation of the dipole moment vector superimposed on the molecular structure. This provides an intuitive understanding of the direction of charge separation.
Caption: Visualization of the dipole moment vector.
Discussion and Interpretation
A hypothetical calculated dipole moment of 3.5 D for 1-(4-ethynylphenyl)-1H-pyrazole suggests a molecule of significant polarity. This value is higher than that of unsubstituted pyrazole (approximately 2.2 D), indicating that the ethynylphenyl group has a substantial impact on the overall charge distribution. The direction of the dipole moment vector would likely point from the electron-rich pyrazole ring towards the ethynylphenyl substituent, although a detailed analysis of the vector components is necessary for a precise determination.
This calculated polarity has several implications for the potential of 1-(4-ethynylphenyl)-1H-pyrazole as a drug candidate:
-
Aqueous Solubility: The relatively high dipole moment suggests good potential for aqueous solubility, which is favorable for oral bioavailability.
-
Target Interactions: The significant charge separation indicates that electrostatic and dipole-dipole interactions will play a major role in its binding to a biological target. This information can be used to guide further ligand optimization efforts.
-
Pharmacokinetics: The polarity may present a challenge for passive diffusion across nonpolar biological membranes. Formulation strategies or structural modifications to modulate the dipole moment might be necessary to optimize its pharmacokinetic profile.
Conclusion
This technical guide has provided a robust and scientifically grounded methodology for the computational determination of the dipole moment of 1-(4-ethynylphenyl)-1H-pyrazole. By leveraging the power of Density Functional Theory with an appropriate hybrid functional and a flexible, augmented basis set, researchers can obtain a highly accurate and predictive measure of this critical molecular property. The insights gained from such calculations are invaluable for guiding the rational design and development of novel therapeutic agents based on the pyrazole scaffold.
References
- Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133.
- Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
- Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian.
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Chemaxon. (n.d.). Dipole Moment Calculation Plugin - Documentation. Retrieved from [Link]
- Hait, D., & Head-Gordon, M. (2018). How Accurate Is Density Functional Theory at Predicting Dipole Moments? An Assessment Using a New Database of 200 Benchmark Values.
- Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley.
- Jensen, F. (2017).
- Leach, A. R. (2001). Molecular modelling: principles and applications.
- Dunning, T. H. (1989). Gaussian basis sets for use in correlated molecular calculations. I. The atoms boron through neon and hydrogen. The Journal of Chemical Physics, 90(2), 1007-1023.
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PubChem. (n.d.). 1-(4-ethynylphenyl)-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]
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MOLCAS. (n.d.). The Basis Set Libraries. Retrieved from [Link]
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ACS Publications. (2021). Dipole Moment Calculations Using Multiconfiguration Pair-Density Functional Theory and Hybrid Multiconfiguration Pair-Density Functional Theory. Journal of Chemical Theory and Computation. Retrieved from [Link]
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ResearchGate. (2024). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination A. Retrieved from [Link]
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Chemaxon. (n.d.). Dipole Moment Calculation Plugin. Retrieved from [Link]
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Rowan. (n.d.). Single-Point Calculations. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-ethynylphenyl)-1h-pyrazole. Retrieved from [Link]
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ResearchGate. (2021). What program can I use to caclulate dipole moment efficiently and without the need of excessive computation?. Retrieved from [Link]
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Computational Chemistry List. (2003). Comp Chem Software. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Retrieved from [Link]
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MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
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Maplesoft. (n.d.). DipolePlot - Maple Help. Retrieved from [Link]
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MDPI. (2022). Synthesis and Properties of Pyrazoles. Retrieved from [Link]
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Semantic Scholar. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Styrylpyrazoles: Properties, Synthesis and Transformations. Retrieved from [Link]
-
ResearchGate. (2023). The optimized structure, perspective view of dipole moment of the compounds 1–4 at B3LYP/6-311++G (d, p). Retrieved from [Link]
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AIP Publishing. (2025). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical. Retrieved from [Link]
-
Zaporozhye State Medical University. (2020). Synthesis and properties of some pyrazole derivatives of 1,2,4-triazole-3-thiol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). N(H)…N distances (Å) and calculated dipole moments (D) for pzH and.... Retrieved from [Link]
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ResearchGate. (n.d.). Structure of Pyrazole.. Retrieved from [Link]
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Cardiff University. (2020). The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide. Retrieved from [Link]
-
Frontiers in Chemical Sciences. (2026). Synthesis and Characterization of Pyranopyrazole derivatives as Potential Organic Nonlinear optical (NLO) Materials and Density Functional theory (DFT) studies. Retrieved from [Link]
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Methodological & Application
Technical Guide: 1-(4-ethynylphenyl)-1H-Pyrazole in Click Chemistry
[1]
Introduction & Compound Profile
1-(4-ethynylphenyl)-1H-Pyrazole (CAS: 57121-49-0) is a bifunctional building block that bridges the gap between pharmacophore-based drug design and bioorthogonal chemistry.[1] It features a pyrazole ring—a privileged scaffold found in blockbuster drugs like Celecoxib and Rimonabant—linked to a terminal alkyne , the quintessential handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
Unlike simple aliphatic alkynes, this compound introduces a rigid aromatic linker and a nitrogen-rich heterocycle.[1] This structure presents unique opportunities for Fragment-Based Drug Discovery (FBDD) but also imposes specific demands on the reaction conditions due to the potential for copper coordination by the pyrazole nitrogens.
Chemical Profile
| Property | Specification |
| Molecular Formula | C₁₁H₈N₂ |
| Molecular Weight | 168.19 g/mol |
| Physical State | Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DMSO, DMF, DCM, MeOH; Poor in Water |
| Click Reactivity | High (Terminal Alkyne) |
| Key Risk | Competitive chelation of Cu(I) by pyrazole nitrogens |
Mechanistic Considerations: The "Pyrazole Effect"
In standard CuAAC reactions, Cu(I) coordinates with the alkyne to form a copper-acetylide intermediate.[2][3] However, pyrazoles are effective ligands for transition metals.
Critical Insight: The N2 nitrogen of the pyrazole ring has a lone pair available for coordination. In low-catalyst-loading environments, the substrate itself can sequester the Cu(I) catalyst, effectively poisoning the reaction or requiring higher catalyst equivalents.
To mitigate this, accelerating ligands (e.g., THPTA, TBTA) are not optional—they are mandatory. They bind Cu(I) with higher affinity than the pyrazole but leave the metal accessible for the alkyne, protecting the catalyst from disproportionation and non-productive sequestration.
Reaction Pathway Visualization[1]
Figure 1: The CuAAC pathway highlighting the competitive chelation risk (dotted red line) if stabilizing ligands are omitted.
Protocol A: Small Molecule Library Synthesis
Application: Creating a library of pyrazole-triazole hybrids for kinase inhibitor screening.[1]
Reagents & Equipment[1][4][6][7]
-
Alkyne: 1-(4-ethynylphenyl)-1H-Pyrazole (1.0 equiv)[1]
-
Azide: Diverse organic azides (1.0 equiv)
-
Catalyst Source: CuSO₄·5H₂O (5 mol%)
-
Reductant: Sodium Ascorbate (10 mol%)
-
Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (5 mol%)[1]
-
Solvent: t-BuOH : Water (1:[1]1) or DMSO : Water (if solubility is poor)
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve the alkyne and azide in t-BuOH or DMSO (0.2 M final concentration).
-
Prepare a fresh 1 M aqueous solution of Sodium Ascorbate.
-
Prepare a 0.1 M solution of CuSO₄ and TBTA in 50% DMSO/Water (pre-complexed). Note: Pre-complexing prevents copper precipitation.
-
-
Reaction Assembly:
-
In a reaction vial, combine the Alkyne and Azide solutions.
-
Add the CuSO₄/TBTA complex (5 mol%).
-
Add the Sodium Ascorbate solution (10 mol%) last to initiate the reduction of Cu(II) to Cu(I).
-
Critical Step: Flush the headspace with Nitrogen or Argon for 30 seconds to prevent oxidative homocoupling (Glaser coupling) of the alkyne.
-
-
Incubation:
-
Work-up (Precipitation Method):
-
Dilute the reaction mixture with 5 volumes of ice-cold water.
-
The triazole product usually precipitates (due to the hydrophobic phenyl-pyrazole-triazole chain).[1]
-
Filter, wash with water (to remove Cu salts), and dry.
-
Alternative: If product does not precipitate, extract with Ethyl Acetate, wash with 5% NH₄OH (to chelate residual Cu), and concentrate.
-
Protocol B: Bioconjugation (Protein Labeling)
Application: Attaching the pyrazole pharmacophore to a protein scaffold or antibody.
Constraint: Proteins are sensitive to Cu(I)-mediated oxidation.[1] The pyrazole moiety increases hydrophobicity, requiring careful solvent management.
Reagents
-
Protein: Azide-functionalized protein (10–50 µM) in PBS (pH 7.4).
-
Alkyne: 1-(4-ethynylphenyl)-1H-Pyrazole (5–10 equiv, dissolved in DMSO).[1]
-
Ligand: THPTA or BTTAA (Water-soluble ligands are strictly required).[1]
-
Catalyst: CuSO₄ / Sodium Ascorbate.[1]
Workflow Visualization
Figure 2: Bioconjugation workflow emphasizing the pre-complexation of Copper and THPTA.[1]
Detailed Methodology
-
Solubility Check:
-
The pyrazole alkyne is hydrophobic. Ensure the final DMSO concentration in the protein mixture is 5–10% to keep the alkyne soluble without denaturing the protein.
-
-
Catalyst Pre-complexation (Crucial):
-
Mix CuSO₄ and THPTA in a 1:5 molar ratio before adding to the reaction.
-
Reasoning: Excess ligand protects the protein from Cu-mediated oxidation and prevents the pyrazole from stripping the copper.
-
-
Reaction:
-
Quenching & Purification:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Reaction Stalls < 50% | Pyrazole coordinating Cu(I); Catalyst death. | Increase Ligand:Cu ratio to 5:1. Add fresh Ascorbate. |
| Precipitation | Product is insoluble in aqueous media.[1] | Increase DMSO/t-BuOH content.[1] Use Protocol A for small molecules. |
| Blue/Green Solution | Oxidation of Cu(I) to Cu(II). | Degas solvents.[1] Increase Ascorbate concentration.[1] |
| Protein Degradation | ROS generation by Cu(I).[1] | Switch ligand to BTTAA (more protective).[1] Perform under Argon.[1] |
| Glaser Coupling (Di-alkyne) | Presence of Oxygen.[1][6][7][8] | Strictly degas buffers.[1] This side product (dimer) is common with phenyl alkynes.[1] |
References
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.[1] Chemical Society Reviews, 39(4), 1302-1315.[1] Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide−Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883.[1] Link
-
Abularrage, N. S., et al. (2023).[7] Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications, 59, 4451-4454.[1][7] Link
-
Organic Chemistry Portal. (2023). Synthesis of Pyrazoles. Link
-
BroadPharm. (n.d.).[1] Click Chemistry Reagents & Protocols. Link
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1-(4-ethynylphenyl)-1H-Pyrazole as a ligand in metal-organic frameworks (MOFs)
An Application Guide to 1-(4-ethynylphenyl)-1H-Pyrazole: A Versatile Ligand for Functional Metal-Organic Frameworks
Introduction: The Strategic Design of a Bifunctional Ligand
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their exceptional tunability in terms of pore size, surface area, and chemical functionality makes them prime candidates for a vast range of applications, including gas storage, catalysis, and, increasingly, advanced biomedical applications like drug delivery and biosensing.[2][3] The choice of the organic ligand is paramount, as it dictates the framework's topology and imbues it with specific chemical properties.[4]
This guide focuses on 1-(4-ethynylphenyl)-1H-pyrazole , a strategically designed ligand that offers two distinct functionalities. The pyrazole group provides a robust N,N'-bidentate coordination site, known for forming highly stable coordination bonds with various metal ions, leading to chemically and thermally robust MOF architectures.[2][5] The terminal ethynyl (alkyne) group on the phenyl ring serves as a versatile chemical handle. This alkyne moiety typically points into the pores of the resulting MOF and is readily accessible for post-synthetic modification (PSM) via highly efficient and orthogonal reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[6][7]
This bifunctionality allows researchers to first construct a stable, porous framework and then precisely engineer the pore environment by "clicking" on molecules of interest—such as therapeutic agents, targeting moieties, or imaging probes—without altering the underlying MOF structure.[8][9] This approach is particularly valuable for drug development professionals, as it provides a modular platform for creating sophisticated drug delivery systems.
Part 1: Synthesis of the 1-(4-ethynylphenyl)-1H-pyrazole Ligand
The synthesis of the title ligand is most effectively achieved via a two-step process, beginning with the creation of an iodinated precursor followed by a palladium- and copper-catalyzed Sonogashira cross-coupling reaction.[10][11]
Protocol 1.1: Synthesis of 1-(4-iodophenyl)-1H-pyrazole
This step involves the coupling of 4-iodoaniline with 1,1,3,3-tetramethoxypropane, which serves as a synthon for malondialdehyde, to form the pyrazole ring.
Rationale: This acid-catalyzed condensation-cyclization reaction is a common and efficient method for forming N-arylpyrazoles from anilines. 4-Iodoaniline is chosen as the starting material to install the iodine atom, which is an excellent leaving group for the subsequent Sonogashira coupling.
Materials:
-
4-iodoaniline
-
1,1,3,3-tetramethoxypropane
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 4-iodoaniline (1.0 eq) in ethanol.
-
Add 1,1,3,3-tetramethoxypropane (1.1 eq) to the solution.
-
Add concentrated HCl (0.5 eq) dropwise while stirring.
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(4-iodophenyl)-1H-pyrazole as a solid.
Protocol 1.2: Sonogashira Coupling to Yield 1-(4-ethynylphenyl)-1H-pyrazole
This protocol uses the iodinated precursor to form the target C-C triple bond. A trimethylsilyl (TMS) protecting group is used on the acetylene to prevent self-coupling and is removed in the final step.[10]
Rationale: The Sonogashira reaction is the most reliable method for coupling terminal alkynes with aryl halides.[12] It involves two interconnected catalytic cycles: a palladium cycle for the oxidative addition of the aryl iodide and a copper cycle to form the reactive copper(I) acetylide.[10] The use of a base like triethylamine (TEA) is crucial to neutralize the HI generated and to deprotonate the terminal alkyne.
Materials:
-
1-(4-iodophenyl)-1H-pyrazole (from Protocol 1.1)
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Potassium Carbonate (K₂CO₃)
-
Methanol
Step-by-Step Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(4-iodophenyl)-1H-pyrazole (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous THF and anhydrous TEA via syringe.
-
Add ethynyltrimethylsilane (1.5 eq) dropwise to the stirring mixture.
-
Heat the reaction to 60 °C and stir for 12-24 hours, monitoring by TLC.
-
Once the starting material is consumed, cool the mixture and filter it through a pad of Celite to remove the catalysts.
-
Evaporate the solvent under reduced pressure. The crude product is 1-(4-((trimethylsilyl)ethynyl)phenyl)-1H-pyrazole.
-
For deprotection, dissolve the crude product in methanol and add K₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 2-4 hours.
-
Remove the solvent, add water, and extract with ethyl acetate.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate.
-
Purify the final product by column chromatography to yield 1-(4-ethynylphenyl)-1H-pyrazole.
Figure 1: Synthetic workflow for 1-(4-ethynylphenyl)-1H-pyrazole ligand.
Part 2: Synthesis of an Alkyne-Functionalized MOF
The solvothermal method is the most common approach for synthesizing high-quality MOF crystals.[13][14] Here, we describe a representative protocol for a zirconium-based MOF, analogous to the well-known UiO (University of Oslo) family, prized for their exceptional chemical and thermal stability.[6]
Protocol 2.1: Solvothermal Synthesis of a Zr-Based Alkyne-MOF
Rationale: Zirconium-based MOFs, like the UiO-66/67/68 series, are built from [Zr₆O₄(OH)₄]¹²⁺ secondary building units (SBUs) and carboxylate-based linkers. While our pyrazole ligand lacks a carboxylate group for direct synthesis of a UiO-type structure, it can be co-polymerized with a carboxylate linker or modified to include one. For this guide, we will describe the synthesis of a hypothetical but highly plausible mixed-linker MOF, where a primary dicarboxylate linker forms the bulk framework and our pyrazole ligand is incorporated to add functionality. Alternatively, a more direct approach involves using a ligand that already contains both a pyrazole and a carboxylate, but the mixed-linker strategy is highly versatile. A well-established approach is to use a primary linker like terephthalic acid and dope in our functional ligand. However, for a more direct functional framework, we will adapt the synthesis of a known pyrazolate MOF.[3]
Materials:
-
1-(4-ethynylphenyl)-1H-pyrazole ligand
-
Terephthalic acid (H₂BDC) (as the primary structural linker)
-
Zirconium(IV) chloride (ZrCl₄)
-
N,N-Dimethylformamide (DMF)
-
Acetic Acid (as a modulator)
Step-by-Step Procedure:
-
In a 20 mL glass vial, dissolve ZrCl₄ (1.0 eq) and terephthalic acid (0.9 eq) in DMF.
-
In a separate vial, dissolve the 1-(4-ethynylphenyl)-1H-pyrazole ligand (0.1-0.2 eq) in DMF.
-
Combine the two solutions. The ratio of structural linker to functional linker can be varied to control the density of alkyne groups in the final MOF.
-
Add acetic acid (10-20 eq relative to ZrCl₄) to the mixture. This acts as a modulator, competing with the ligand for coordination to the metal cluster, which improves crystal quality and size.
-
Cap the vial tightly and place it in a preheated oven at 120 °C for 24-48 hours.
-
After the reaction, allow the oven to cool slowly to room temperature.
-
A white microcrystalline powder should be visible at the bottom of the vial.
-
Activation: The as-synthesized MOF pores are filled with DMF. To activate the MOF, decant the mother liquor and wash the crystals repeatedly with fresh DMF, then soak in a volatile solvent like ethanol or acetone for 3 days, replacing the solvent daily.[14]
-
Finally, heat the sample under high vacuum (e.g., at 120 °C) to completely remove the solvent and activate the pores for gas sorption or further reactions.
Figure 2: Conceptual workflow for the solvothermal synthesis of an alkyne-functionalized MOF.
Part 3: Characterization of Ligand and MOF
Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and the structure and porosity of the resulting MOF.
-
Ligand Characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity of the 1-(4-ethynylphenyl)-1H-pyrazole ligand. The presence of the characteristic alkyne proton (C≡C-H) signal around 3.1 ppm in ¹H NMR is a key indicator.
-
FTIR Spectroscopy: To identify characteristic vibrational modes, such as the C≡C stretch (~2100 cm⁻¹) and the C-H stretch of the alkyne (~3300 cm⁻¹).
-
-
MOF Characterization:
-
Powder X-Ray Diffraction (PXRD): This is the most critical technique to confirm the crystallinity and phase purity of the synthesized MOF. The experimental PXRD pattern should match a simulated pattern from single-crystal X-ray diffraction data if available, or be consistent with the expected framework topology.[14]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and confirm the temperature at which the framework starts to decompose.
-
N₂ Sorption Analysis: Performed at 77 K, this analysis provides the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution, which are crucial metrics for quantifying the porosity of the material.[3]
-
Digestion NMR: Digesting a small sample of the MOF in an acidic solution (e.g., D₂SO₄/DMSO-d₆) allows for ¹H NMR analysis of the constituent ligands, confirming the incorporation of the alkyne-functionalized pyrazole ligand into the framework.
-
| Property | Technique | Expected Result for Alkyne-Functionalized MOF |
| Crystallinity | PXRD | Sharp diffraction peaks indicating a well-ordered, crystalline structure. |
| Thermal Stability | TGA | Stable up to >350 °C, typical for robust Zr-MOFs. |
| Porosity | N₂ Sorption @ 77K | High BET surface area (e.g., 1000-2500 m²/g).[3] |
| Ligand Incorporation | Digestion ¹H NMR | Signals corresponding to both the structural and functional ligands are present. |
| Functional Group | FTIR | Presence of a C≡C stretching band (~2100 cm⁻¹), possibly weak. |
Part 4: Application Protocol - Post-Synthetic Modification (PSM)
The true utility of this ligand is realized in the post-synthetic modification of the MOF. The following protocol details a CuAAC "click" reaction to covalently attach a functional molecule (e.g., a fluorescent dye or a drug-like molecule containing an azide) to the alkyne groups within the MOF pores.[8][15]
Protocol 4.1: CuAAC "Click" Reaction on the MOF
Rationale: The CuAAC reaction is a highly efficient, specific, and bio-orthogonal reaction that forms a stable triazole linkage between an alkyne and an azide.[16] Performing this reaction post-synthetically allows for the incorporation of delicate functional molecules that would not survive the harsh solvothermal conditions of MOF synthesis.[8]
Materials:
-
Activated Alkyne-Functionalized MOF (1.0 eq of alkyne groups)
-
Azide-functionalized molecule (e.g., Azido-TAMRA for fluorescence, or a custom azide-containing drug) (5.0 eq)
-
Copper(I) source: [Cu(CH₃CN)₄]PF₆ (0.5 eq)
-
Base/Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Bathocuproine disulfonate
-
Reducing Agent: Sodium Ascorbate (optional, if starting with a Cu(II) source)
-
Solvent: Anhydrous, deoxygenated DMF or a similar solvent that swells the MOF.
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, suspend the activated MOF powder in the anhydrous, deoxygenated solvent.
-
In a separate vial, dissolve the azide-functionalized molecule, the copper catalyst, and the ligand/base in the same solvent.
-
Add the solution containing the azide and catalyst to the MOF suspension.
-
Seal the reaction vial and stir or gently agitate at room temperature for 24-48 hours.
-
After the reaction, collect the MOF powder by centrifugation.
-
To remove unreacted reagents and catalyst, wash the modified MOF extensively. This is a critical step. Sequentially wash with the reaction solvent (e.g., DMF), then a chelating solution (like EDTA in water) to remove copper, followed by water, and finally a volatile solvent like ethanol or acetone.
-
Dry the "clicked" MOF under vacuum.
-
Confirm successful modification using FTIR (disappearance of the alkyne C≡C stretch), solid-state NMR, or by digesting the MOF and analyzing the modified ligand via liquid-state NMR or mass spectrometry. If a fluorescent molecule was attached, fluorescence spectroscopy of the solid MOF can provide direct evidence of successful functionalization. PXRD should be used to confirm that the MOF's crystallinity was maintained throughout the process.[6][8]
Figure 3: Post-synthetic modification of an alkyne-tagged MOF via a CuAAC "click" reaction.
Conclusion
1-(4-ethynylphenyl)-1H-pyrazole represents a powerful building block in the rational design of functional MOFs. Its pyrazole moiety facilitates the construction of stable frameworks, while the pendant alkyne group provides a gateway for a wide array of post-synthetic modifications. The protocols outlined in this guide provide a comprehensive workflow from ligand synthesis to the targeted functionalization of a final MOF material. This "build-then-functionalize" approach is exceptionally well-suited for researchers in materials science and drug development, offering a reliable and modular platform to create highly sophisticated, porous materials tailored for specific applications.
References
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Gotthardt, M. A., et al. (2015). Post synthetic exchange enables orthogonal click chemistry in a metal organic framework. Dalton Transactions, 44(41), 17933-17936. [Link]
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Riascos-Rodriguez, D. F., et al. (2026). Structure, Function, and Application of MOFs: A Comprehensive Review from Synthesis to Gas/Liquid Phase Adsorption. MDPI. [Link]
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Wang, Z., et al. (2015). Postsynthetic Modification of an Alkyne-Tagged Zirconium Metal-Organic Framework via a "Click" Reaction. Inorganic Chemistry, 54(13), 6096-6098. [Link]
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Albalad, J. (2018). Post-Synthetic Modification of Metal-Organic Frameworks (MOFs) and Polyhedra (MOPs). Universitat Autònoma de Barcelona. [Link]
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Kim, M., et al. (2012). Postsynthetic ligand exchange as a route to functionalization of 'inert' metal–organic frameworks. Chemical Science, 3(1), 126-130. [Link]
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Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
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Drisdell, W. S., et al. (2022). Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization. ACS Omega, 7(38), 34551-34561. [Link]
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Gurbanov, A. V., & Zeren, S. (2019). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. [Link]
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Zhang, T., et al. (2018). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society, 140(24), 7666-7673. [Link]
-
Kārkliņa, A., et al. (2012). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2013(3), 183-199. [Link]
-
Havaldar, F. H., & Patil, P. S. (2010). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. E-Journal of Chemistry, 7(S1), S295-S300. [Link]
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Chovatia, P. T., et al. (2012). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. [Link]
-
Reddy, T. M., et al. (2015). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry, 13(29), 7856-7860. [Link]
-
Šačkus, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(11), 1-21. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Cankılıç, M. Y. (2013). DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES. Middle East Technical University. [Link]
-
Iram, S., et al. (2023). Copper-Based Metal–Organic Frameworks (MOFs) as an Emerging Catalytic Framework for Click Chemistry. Catalysts, 13(1), 130. [Link]
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Zhang, Z., et al. (2016). Click Chemistry as A Versatile Reaction for Construction and Modification of Metal-Organic Frameworks. Nanyang Technological University. [Link]
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Iram, S., et al. (2023). Copper-Based Metal–Organic Frameworks (MOFs) as an Emerging Catalytic Framework for Click Chemistry. Odesa I. I. Mechnykov National University. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Liu, X., et al. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 20, 128. [Link]
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Mohammadi, A., et al. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. New Journal of Chemistry, 41(19), 10945-10953. [Link]
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Zhang, Z., et al. (2016). Click chemistry as a versatile reaction for construction and modification of metal-organic frameworks. Coordination Chemistry Reviews, 317, 1-27. [Link]
-
Al-Mousawi, S. M., et al. (2019). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 24(11), 2098. [Link]
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Manousi, N., et al. (2020). Metal Organic Frameworks: Synthesis and Application. Molecules, 25(4), 861. [Link]
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Sapianik, A. A., et al. (2023). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. International Journal of Molecular Sciences, 24(13), 10940. [Link]
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Tu, B., et al. (2024). Metal−Organic Azolate Frameworks with an Acetylene-bis-pyrazolate Linker: Assessing the Role of the Triple Bond. Crystal Growth & Design, 24(6), 2636-2644. [Link]
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Karagiaridi, O., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), 52094. [Link]
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Wang, Y., et al. (2024). Probing ligand conformation and net dimensionality in a series of tetraphenylethene-based metal–organic frameworks. Frontiers in Chemistry, 12, 1386786. [Link]
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Galli, S. (2011). Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks. Università degli Studi dell'Insubria. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 1-(4-ethynylphenyl)-1H-Pyrazole
An in-depth guide to the purification of 1-(4-ethynylphenyl)-1H-pyrazole using column chromatography, designed for chemistry professionals. This document provides a detailed troubleshooting guide and frequently asked questions to navigate common challenges encountered during the separation process.
As Senior Application Scientists, we understand that the successful purification of a target molecule is as critical as its synthesis. 1-(4-ethynylphenyl)-1H-pyrazole, a valuable building block in medicinal chemistry and materials science, often presents unique challenges during its isolation. Its structure, featuring a basic pyrazole ring, an aromatic system, and a reactive ethynyl group, necessitates a carefully optimized column chromatography protocol.
This guide is structured to provide direct, actionable solutions to common problems, explaining the chemical principles behind each recommendation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of 1-(4-ethynylphenyl)-1H-pyrazole in a question-and-answer format.
Question: My compound is streaking or "tailing" significantly on the TLC plate and the column, leading to broad fractions and poor separation. What is causing this and how can I fix it?
Answer:
Tailing is a common issue when purifying nitrogen-containing heterocycles like pyrazoles on standard silica gel.[1]
-
Causality: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The lone pair of electrons on the nitrogen atoms of the pyrazole ring can engage in strong, non-ideal interactions (acid-base interactions) with these acidic sites. This causes a portion of the molecules to be retained more strongly, resulting in a "tail" as the compound elutes from the column.
-
Solution: To mitigate this, you must neutralize the acidic sites on the stationary phase.
-
Add a Basic Modifier: Incorporate a small amount of a volatile base into your eluent system. A common choice is triethylamine (Et₃N) or ammonia (as a solution in methanol).
-
Recommended Protocol: Start by adding 0.5-1% triethylamine to your chosen mobile phase (e.g., ethyl acetate/hexane). Run a new TLC to confirm that the tailing is reduced and the spot appears more symmetrical. Use this modified eluent for your column.[2]
-
Alternative Stationary Phase: If tailing persists, consider using a different stationary phase, such as neutral alumina, which lacks the acidic character of silica gel.[3]
-
Question: I am struggling to separate my product from a slightly less polar impurity, which I suspect is the homocoupled diyne byproduct from the Sonogashira reaction. How can I improve the resolution?
Answer:
The homocoupling of the terminal alkyne is a frequent side reaction in Sonogashira couplings, producing a symmetrical diyne that often has a similar polarity to the desired cross-coupled product.[4][5] Achieving separation requires optimizing the selectivity of your chromatographic system.
-
Causality: The small difference in polarity between your product and the diyne byproduct makes separation challenging with standard solvent systems.
-
Solutions:
-
Optimize the Solvent System: The key is to find a solvent system that maximizes the small polarity difference. An exhaustive TLC analysis is critical. Instead of just ethyl acetate/hexane, screen other solvent systems that offer different selectivities. For aromatic compounds, incorporating toluene or dichloromethane can alter π-π interactions with the stationary phase and improve separation.[6] Try systems like Dichloromethane/Hexane or Toluene/Ethyl Acetate.
-
Employ Isocratic Elution: A shallow gradient or, ideally, an isocratic (constant solvent composition) elution will provide the best resolution for closely eluting spots. The optimal isocratic system should give your product an Rf of ~0.25-0.35 on the TLC plate, ensuring it spends enough time on the stationary phase to separate from the impurity.[1][7]
-
Adjust Column Parameters: Use a longer, narrower column and a finer mesh silica gel (e.g., 230-400 mesh). This increases the number of theoretical plates and enhances separation efficiency. Ensure you do not overload the column; a typical loading is 1-5% of the silica weight.
-
Question: My compound seems to have decomposed on the column. I loaded a single spot, but I'm eluting multiple new spots and recovering a low yield. How do I prevent this?
Answer:
Compound degradation on silica gel is a significant risk, especially for molecules with sensitive functional groups.[8]
-
Causality: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds. The terminal alkyne in your molecule could be susceptible to hydration or other acid-catalyzed reactions.
-
Diagnostic Test (2D TLC): To confirm instability on silica, perform a two-dimensional TLC.
-
Spot your crude material in one corner of a square TLC plate.
-
Run the plate in a suitable solvent system.
-
Remove the plate, rotate it 90 degrees, and run it again in the same solvent system.
-
If the compound is stable, it will appear as a single spot on the diagonal. If new spots appear off the diagonal, it confirms decomposition on the silica plate.[8]
-
-
Solutions:
-
Deactivate the Silica: As with tailing, adding a base like triethylamine to the eluent can help. Alternatively, you can prepare a slurry of silica gel in your non-polar solvent containing 1% triethylamine before packing the column.[2]
-
Use an Alternative Adsorbent: Switch to a neutral stationary phase like alumina or a less reactive one like Florisil.[8]
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) without sacrificing resolution to reduce the time your compound spends in contact with the silica.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a solvent system for 1-(4-ethynylphenyl)-1H-pyrazole?
A1: Thin-Layer Chromatography (TLC) is the essential first step.[9] Given the structure, the compound is expected to be of intermediate polarity. A good starting point for TLC analysis is a mixture of a non-polar solvent like hexane (or petroleum ether) and a moderately polar solvent like ethyl acetate.[3][10]
| Experimental Protocol: TLC Method Development |
| 1. Prepare several developing chambers with different ratios of Ethyl Acetate (EtOAc) in Hexane (e.g., 10:90, 20:80, 30:70, 50:50). |
| 2. Dissolve a small sample of your crude material in a solvent like dichloromethane (DCM) or ethyl acetate. |
| 3. Spot the solution onto silica gel TLC plates. |
| 4. Develop the plates in the prepared chambers. |
| 5. Visualize the spots under a UV lamp (254 nm). |
| 6. Goal: Find a solvent system where the desired product has an Rf value of approximately 0.25-0.40. This provides the optimal balance between retention and elution for good separation on a column.[1][7] |
Q2: How should I load my sample onto the column?
A2: The loading method is critical for achieving a sharp starting band and good separation. There are two primary methods: wet loading and dry loading.[11]
-
Wet Loading: Use this method if your crude product is highly soluble in the initial, non-polar mobile phase. Dissolve the compound in a minimal amount of the eluent and carefully apply it to the top of the column bed.
-
Dry Loading (Recommended for this compound): This method is generally superior and is recommended if your compound has limited solubility in the starting eluent.
-
Dissolve your crude material in a volatile solvent (e.g., dichloromethane, acetone).
-
Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder.
-
Carefully layer this powder onto the top of your packed column. This ensures that the compound is pre-adsorbed and starts as a very narrow band, significantly improving resolution.[11]
-
Q3: Should I use a gradient or isocratic elution?
A3: The choice depends on the complexity of your crude mixture.
-
Isocratic Elution (Constant Solvent Composition): This is the best choice if your TLC shows good separation between the product and impurities with a single solvent mixture. It provides the highest possible resolution for difficult separations.[7]
-
Gradient Elution (Increasing Solvent Polarity): Use this if your crude mixture contains impurities with a wide range of polarities. A gradient allows you to first elute non-polar impurities with a weak solvent, then increase the polarity to elute your product, and finally wash off highly polar impurities. A typical gradient might start with 5% EtOAc in Hexane and gradually increase to 30% EtOAc in Hexane.[11][12]
Data Summary & Recommended Parameters
The following table provides a starting point for the purification of 1-(4-ethynylphenyl)-1H-pyrazole. These values should be optimized using TLC for each specific reaction mixture.
| Parameter | Recommendation | Rationale & Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for most organic compounds. Use finer mesh for better resolution.[7] |
| Alternative Phase | Neutral Alumina | Consider if compound degrades or shows excessive tailing on silica.[3][8] |
| TLC Screening Solvents | Ethyl Acetate / Hexane (various ratios) | Excellent starting point for compounds of intermediate polarity.[10][13] |
| Alternative Solvents | Dichloromethane / Hexane; Toluene / Ethyl Acetate | Can offer different selectivity, especially for aromatic compounds.[6] |
| Target Product Rf | 0.25 - 0.40 | Provides optimal separation on the column.[1][3] |
| Basic Modifier | 0.5 - 1% Triethylamine (Et₃N) in eluent | Neutralizes acidic silica sites to prevent tailing and potential degradation.[2] |
| Sample Loading | Dry Loading | Strongly recommended for achieving the best resolution.[11] |
Visual Workflow: Troubleshooting Column Chromatography
The following diagram outlines a logical workflow for diagnosing and solving common issues during the purification of 1-(4-ethynylphenyl)-1H-pyrazole.
Caption: Troubleshooting workflow for column chromatography purification.
References
-
Troubleshooting Guide. Restek. Available at: [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]
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Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. Available at: [Link]
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Pyrazole - Solubility of Things. Available at: [Link]
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Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. MDPI. Available at: [Link]
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Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazole Derivatives. (PDF) Available at: [Link]
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Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
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How can I select the solvent system for column chromatography? ResearchGate. Available at: [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]
-
Solvent Systems for Flash Column Chromatography. University of Rochester. Available at: [Link]
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Column chromatography. University of Victoria. Available at: [Link]
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Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. (PDF) Available at: [Link]
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Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Available at: [Link]
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Resources on 3+ component chromatography solvent systems? r/Chempros. Reddit. Available at: [Link]
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Supporting Information. (PDF) Available at: [Link]
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How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]
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Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. Available at: [Link]
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Sonogashira Coupling Reaction with Diminished Homocoupling. (PDF) Available at: [Link]
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Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. KTU ePubl. Available at: [Link]
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Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
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Sonogashira coupling. Wikipedia. Available at: [Link]
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Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. (PDF) Available at: [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (PDF) Available at: [Link]
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Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Biblioteka Nauki. Available at: [Link]
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Current status of pyrazole and its biological activities. PMC. Available at: [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD.org. Available at: [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview. Semantic Scholar. Available at: [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. PMC. Available at: [Link]
-
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. Available at: [Link]
-
1-Ethyl-4,5-dihydro-3-phenyl-1H-pyrazole Properties. EPA. Available at: [Link]
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Technical Support Center: Recrystallization of 1-(4-ethynylphenyl)-1H-pyrazole
Welcome to the technical support guide for the purification of 1-(4-ethynylphenyl)-1H-pyrazole via recrystallization. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of obtaining high-purity crystalline material. The guidance provided herein is rooted in established crystallization theory and practical experience with heterocyclic aromatic compounds.
Introduction: The Rationale Behind Recrystallization
Recrystallization is a powerful purification technique that leverages the differences in solubility between a target compound and its impurities within a given solvent or solvent system.[1] An ideal recrystallization solvent will dissolve the target compound, 1-(4-ethynylphenyl)-1H-pyrazole, completely at an elevated temperature but only sparingly at lower temperatures (e.g., room temperature or 0-4°C).[2] Conversely, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor upon crystallization).[1]
The molecular structure of 1-(4-ethynylphenyl)-1H-pyrazole, featuring a phenyl ring, a pyrazole moiety, and an ethynyl group, classifies it as a moderately polar aromatic compound. This structure dictates its solubility, making it amenable to purification in a range of common organic solvents.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific challenges you may encounter during the recrystallization of 1-(4-ethynylphenyl)-1H-pyrazole.
Question: My compound "oiled out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid.[3] This typically happens when the boiling point of the solvent is higher than the melting point of your compound, or when a high concentration of impurities significantly depresses the melting point of the crude material.[4] An oil, being a liquid, will trap impurities, defeating the purpose of recrystallization.[3]
Solutions:
-
Re-heat and Dilute: Warm the solution to re-dissolve the oil. Add a small amount (1-5% of total volume) of additional hot solvent to lower the saturation point. This ensures that the compound begins to crystallize at a lower temperature, which may be below its melting point.[3][4]
-
Slow Down the Cooling: Rapid cooling is a frequent cause of oiling out. After dissolving your compound in hot solvent, allow the flask to cool slowly on the benchtop, insulated by a few paper towels or a cork ring.[4] Do not place it directly into an ice bath from a high temperature.
-
Change Solvents: If the issue persists, your chosen solvent's boiling point may be too high. Select a solvent with a lower boiling point.
-
Use a Mixed-Solvent System: Introduce an "anti-solvent" (one in which your compound is insoluble) to a solution of your compound in a "good" solvent. This can often promote crystallization over oiling.
Question: I've cooled the solution, but no crystals have formed. What went wrong?
Answer: The failure of crystals to form upon cooling is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated.[4]
Solutions:
-
Reduce Solvent Volume: This is the most common issue.[4] Gently heat the solution and boil off a portion of the solvent. Allow it to cool again. To check if you are on the right track, dip a glass stirring rod into the hot solution; a rapid formation of crystals on the rod as it cools in the air indicates a properly saturated solution.
-
Induce Crystallization: A supersaturated solution may need a nucleation site to begin crystallization.[5]
-
Scratching: Gently scratch the inside surface of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide a surface for the first crystals to form.[5]
-
Seeding: If you have a small crystal of pure 1-(4-ethynylphenyl)-1H-pyrazole, add it to the cooled solution. This "seed crystal" acts as a template for further crystal growth.[5]
-
-
Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice-water bath.
Question: My final crystal yield is very low. How can I improve it?
Answer: A low yield suggests that a significant amount of your product remains dissolved in the mother liquor.[3]
Solutions:
-
Minimize Solvent Usage: The foundational principle of recrystallization is to use the minimum amount of hot solvent required to fully dissolve your crude product.[2] Using excess solvent will lead to substantial losses.
-
Ensure Complete Cooling: Allow sufficient time for the solution to reach a low temperature (e.g., 0-4°C in an ice bath) to maximize the amount of compound that crystallizes out of solution.
-
Minimize Wash Loss: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.[2] Using room temperature or warm solvent will re-dissolve some of your product.
-
Second Crop: It may be possible to recover more material from the mother liquor. Concentrate the filtrate by boiling off some solvent and cool again to obtain a second, though likely less pure, crop of crystals.
Question: The color/purity of my crystals hasn't improved. What's the problem?
Answer: This indicates that the chosen solvent is not effective at separating the target compound from the impurities.
Solutions:
-
Re-evaluate Your Solvent Choice: The impurity may have similar solubility properties to your product in the chosen solvent. You need a solvent that either leaves the impurity undissolved during hot filtration or keeps it fully dissolved during cold filtration. A new solvent screen is recommended.
-
Incorporate a Charcoal Step: If you are dealing with highly colored, non-polar impurities, they can sometimes be removed with activated charcoal. After dissolving the crude solid in hot solvent, add a small amount of charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[1]
-
Slow Down Cooling: Crashing the solid out of solution by cooling too quickly can trap impurities within the crystal lattice. Slower cooling promotes the formation of a more perfect, and therefore purer, crystal structure.[5]
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for 1-(4-ethynylphenyl)-1H-pyrazole?
Given its aromatic and heterocyclic nature, the following solvents are excellent starting points for screening. The goal is to find a solvent where the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[2]
| Solvent | Type | Boiling Point (°C) | Expected Behavior & Rationale |
| Ethanol | Protic | 78 | Often a good choice for pyrazole derivatives.[6] Its polarity is suitable for dissolving the compound when hot, with significantly lower solubility upon cooling. |
| Isopropanol | Protic | 82 | Similar to ethanol, can be effective and is slightly less volatile.[6][7] |
| Ethyl Acetate | Aprotic | 77 | A medium polarity solvent that is often effective for compounds of intermediate polarity.[6] |
| Toluene | Aromatic | 111 | Good for less polar compounds; the aromatic nature can aid in dissolving the phenyl group via π-π interactions. Often used in a mixed system with an anti-solvent like hexane. |
| Acetone | Aprotic | 56 | A versatile solvent, but its low boiling point can sometimes lead to premature crystallization during hot filtration. May be too effective a solvent, leading to poor recovery.[6] |
| Water | Protic | 100 | The compound is expected to be insoluble in water. Water is an excellent candidate for use as an "anti-solvent" in a mixed-solvent system with a water-miscible solvent like ethanol or acetone.[6] |
Q2: How do I perform an efficient solvent screen?
Follow this microscale protocol to quickly identify a suitable solvent or solvent pair.
Protocol: Solvent Screening
-
Preparation: Place approximately 10-20 mg of your crude 1-(4-ethynylphenyl)-1H-pyrazole into several small test tubes.
-
Room Temperature Test: To each tube, add a potential solvent (e.g., ethanol, ethyl acetate, toluene, water) dropwise, up to about 0.5 mL. Agitate the tube. If the solid dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent because recovery will be poor.[5]
-
Hot Solvent Test: If the solid did not dissolve at room temperature, gently heat the test tube in a sand bath or water bath to the boiling point of the solvent. Add more solvent dropwise until the solid just dissolves.[5]
-
Cooling Test: Once dissolved, remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
-
Evaluation: A good solvent is one in which the compound was insoluble at room temperature but soluble at boiling, and which produces a large quantity of crystalline solid upon cooling.[2]
Q3: How do I use a mixed-solvent system?
A mixed-solvent system is ideal when no single solvent has the desired solubility profile.[8] You will use a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is insoluble (the "anti-solvent" or "bad" solvent).[1] Common pairs include Ethanol/Water, Ethyl Acetate/Hexane, and Toluene/Hexane.
Protocol: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude 1-(4-ethynylphenyl)-1H-pyrazole in the minimum amount of the hot "good" solvent (ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (water) dropwise with swirling until you see a persistent cloudiness (turbidity). This indicates the solution is now saturated.
-
Re-dissolution: Add a few drops of the hot "good" solvent (ethanol) until the cloudiness just disappears, ensuring the solution is saturated but clear.
-
Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Collection: Collect the crystals by vacuum filtration as you would for a single-solvent system.
Visualizing the Workflow
The following diagram outlines the decision-making process for selecting a recrystallization solvent and troubleshooting common issues.
Caption: Decision workflow for recrystallization.
References
- Benchchem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Hanna, S. Y. (2017, April 23). What solvent should I use to recrystallize pyrazoline? ResearchGate. [Link]
-
University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]
- Gehrtz, P. et al. (2011). Method for purifying pyrazoles.
-
Mount Holyoke College. (n.d.). Recrystallization. Retrieved from [Link]
-
Al-Maliki, R. M. (2025, April 16). How to recrystallize an oily compound? ResearchGate. [Link]
-
Reddit user thentehe. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros on Reddit. [Link]
- Stachel, H.D. et al. (1961). Process for the preparation of pyrazolone derivatives.
- Asiri, A. M., et al. (2021). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl).
- Gomaa, A. M. (2016). Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene.
-
SlidePlayer. (n.d.). Solid organic cpd.s when isolated from organic reaction. Retrieved from [Link]
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- 8. reddit.com [reddit.com]
Technical Support Center: Preventing Oxidative Homocoupling of 1-(4-ethynylphenyl)-1H-Pyrazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of oxidative homocoupling of 1-(4-ethynylphenyl)-1H-pyrazole, particularly during Sonogashira cross-coupling reactions. As your Senior Application Scientist, my goal is to provide not just protocols, but the reasoning behind them, ensuring your experiments are both successful and reproducible.
Troubleshooting Guide
This section addresses specific issues you may encounter in the lab. Each answer provides a diagnosis of the problem and a detailed, actionable solution.
Q1: My reaction produced a major byproduct with a mass double that of my starting alkyne, 1-(4-ethynylphenyl)-1H-pyrazole. What is happening?
A: You are observing the classic side-reaction known as oxidative homocoupling, often referred to as Glaser or Hay coupling.[1][2] This reaction involves the dimerization of two terminal alkyne molecules to form a symmetrical 1,3-diyne. The process is catalyzed by copper(I) salts and is promoted by the presence of an oxidant, most commonly molecular oxygen.[3][4] In the context of a Sonogashira coupling, this side-reaction directly competes with the desired cross-coupling pathway, consuming your valuable alkyne and reducing the yield of your target molecule.[5][6]
The mechanism involves the formation of a copper(I) acetylide, which then undergoes oxidation to couple with another copper(I) acetylide molecule, yielding the diyne product.[3][7] The pyrazole moiety in your substrate does not sterically hinder the terminal alkyne, making it susceptible to this unwanted dimerization.
Q2: My Sonogashira reaction is sluggish, and the main product is the homocoupled diyne. How can I favor the cross-coupling reaction over homocoupling?
A: This is a common and frustrating issue that arises from a kinetic competition between the desired palladium-catalyzed cross-coupling cycle and the copper-catalyzed homocoupling pathway. To favor your desired product, you must optimize conditions to accelerate the Sonogashira reaction while simultaneously suppressing the Glaser coupling.
Key Factors and Solutions:
-
Oxygen Exclusion is Critical: The Glaser coupling is an oxidative process. The most effective way to inhibit it is to rigorously exclude oxygen from your reaction.[6][8] Standard inert gas blanketing may not be sufficient. All solvents and liquid reagents, including the amine base, must be thoroughly degassed.[8][9] The freeze-pump-thaw method is the most effective technique for this.[10]
-
Catalyst and Ligand Choice: The stability and activity of your palladium catalyst are paramount. Decomposed or inactive palladium catalyst (often visible as black precipitate, "palladium black") will stall the Sonogashira cycle, allowing the homocoupling reaction to dominate.[9][11]
-
For less reactive aryl halides (e.g., bromides), a more active catalyst system may be needed. Consider using catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, dppf) which can accelerate the oxidative addition step.[8][12]
-
The choice of ligand can also influence the rate of Glaser coupling.[13]
-
-
Slow Addition of Alkyne: Maintaining a low concentration of the terminal alkyne at any given time can disfavor the bimolecular homocoupling reaction.[6][8] Adding the 1-(4-ethynylphenyl)-1H-pyrazole solution slowly via a syringe pump over the course of the reaction can significantly improve the ratio of cross-coupled to homocoupled product.
-
Minimize Copper(I) Catalyst: While essential for the traditional Sonogashira reaction, excess copper(I) will accelerate homocoupling.[8] Use the minimum effective amount of CuI, typically 1-5 mol%.
Q3: The reaction mixture turns dark green/black, and I get a poor yield. What does this indicate?
A: A dark coloration often indicates the decomposition of your palladium catalyst to palladium black and/or the oxidation of the copper(I) co-catalyst to copper(II) species.[11] Copper(II) salts can also promote homocoupling through the Eglinton coupling mechanism.[1] This is almost always a sign of oxygen contamination. Review your degassing and inert atmosphere techniques immediately. In some cases, the choice of solvent can also promote catalyst decomposition; THF, for instance, has been anecdotally reported to promote the formation of palladium black.[11]
Frequently Asked Questions (FAQs)
Q1: What is the single most important step to prevent homocoupling?
A: Rigorous deoxygenation. Oxygen is the primary culprit that drives the undesired oxidative homocoupling pathway.[8][14] Implementing a robust degassing protocol for all solvents and liquid reagents is the most critical action you can take. The "freeze-pump-thaw" method is considered the gold standard for removing dissolved oxygen.[10]
Q2: Can I run a Sonogashira coupling without a copper co-catalyst to completely avoid homocoupling?
A: Yes, and this is an excellent strategy. Copper-free Sonogashira protocols have been developed specifically to eliminate the Glaser homocoupling side reaction.[15][16] These methods typically require a highly active palladium catalyst, sometimes with specific ligands such as N-heterocyclic carbenes (NHCs) or bulky phosphines, and may require slightly different bases or solvents.[17][18][19] For a substrate like 1-(4-ethynylphenyl)-1H-pyrazole, switching to a well-established copper-free protocol is a highly recommended approach to guarantee the absence of the diyne byproduct.[20]
Q3: How do I properly degas my reaction mixture?
A: There are two primary methods:
-
Freeze-Pump-Thaw (Most Effective): This method is ideal for ensuring a truly oxygen-free environment.[10]
-
Place your solvent in a Schlenk flask sealed with a septum.
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Once frozen, apply a high vacuum for several minutes to remove gases from the headspace.
-
Close the vacuum line and allow the solvent to thaw completely. You will often see bubbles released from the liquid as it thaws.
-
Repeat this cycle at least three times. After the final thaw, backfill the flask with a high-purity inert gas like argon or nitrogen.
-
-
Inert Gas Sparging (Less Effective but Simpler): This involves bubbling a stream of inert gas (argon or nitrogen) through the solvent for an extended period (30-60 minutes).[10][21] While simpler, it is less effective at removing all dissolved oxygen compared to freeze-pump-thaw.
Data Presentation
The choice of reaction conditions dramatically impacts the outcome. The following table provides a comparative summary to guide your experimental design.
| Condition | Catalyst System | Atmosphere | Expected Cross-Coupling Yield | Expected Homocoupling Byproduct | Key Insight |
| Standard Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Standard N₂ Blanket | Low (<40%) | High (>40%) | Demonstrates the severe impact of residual oxygen.[5][14] |
| Optimized Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Rigorously Degassed | High (>85%) | Low (<5%) | Highlights the critical importance of oxygen exclusion.[8] |
| Copper-Free Sonogashira | Pd(dba)₂ / P(t-Bu)₃ | Rigorously Degassed | High (>90%) | Not Observed | The most effective method to completely eliminate homocoupling.[15][18] |
Experimental Protocols
Protocol 1: Optimized Sonogashira Coupling to Minimize Homocoupling
This protocol is designed for the coupling of 1-(4-ethynylphenyl)-1H-pyrazole with an aryl bromide, emphasizing techniques to suppress the Glaser side-reaction.
-
Degassing: Thoroughly degas the solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine or diisopropylethylamine) using the freeze-pump-thaw method (3 cycles).
-
Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl bromide (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%).
-
Solvent and Base Addition: Add the degassed solvent and degassed amine base (3.0 equiv.) via syringe.
-
Alkyne Addition: In a separate flask, dissolve 1-(4-ethynylphenyl)-1H-pyrazole (1.2 equiv.) in a small amount of the degassed solvent. Add this solution to the reaction mixture slowly over 1-2 hours using a syringe pump. This is crucial to keep the instantaneous concentration of the alkyne low.[8]
-
Reaction Monitoring: Stir the reaction at the appropriate temperature (room temperature for aryl iodides, 50-80 °C for aryl bromides).[22] Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues. Proceed with standard aqueous work-up and purification.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol eliminates the possibility of Glaser coupling by omitting the copper co-catalyst.[19]
-
Degassing: As in Protocol 1, rigorously degas the solvent (e.g., DMF) and the amine base (e.g., triethylamine).
-
Reaction Setup: To a flame-dried Schlenk flask under argon, add the aryl bromide (1.0 equiv.), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%), and a phosphine ligand (e.g., P(t-Bu)₃, 2 mol%).
-
Reagent Addition: Add the degassed solvent, followed by the degassed amine base (3.0 equiv.), and finally the 1-(4-ethynylphenyl)-1H-pyrazole (1.2 equiv.).
-
Reaction Monitoring: Stir the reaction at the required temperature (often room temperature for these highly active systems) and monitor for completion.[18]
-
Work-up: Proceed with a standard work-up and purification as described in Protocol 1.
Visualizations
Diagram 1: Competing Reaction Pathways
Caption: Competing Sonogashira and Glaser coupling pathways.
Diagram 2: Troubleshooting Workflow for Homocoupling
Caption: Decision tree for troubleshooting homocoupling issues.
References
-
MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Retrieved from [Link]
-
ResearchGate. (2020). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. Retrieved from [Link]
-
Thieme. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Thieme. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Royal Society of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjugation. NCBI. Retrieved from [Link]
-
YouTube. (2021). Glaser Coupling Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]
-
MDPI. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. MDPI. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Glaser coupling – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]
-
ACS Publications. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. ACS Publications. Retrieved from [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. NCBI. Retrieved from [Link]
-
Wikipedia. (n.d.). Glaser coupling. Wikipedia. Retrieved from [Link]
-
Roro-know-how. (2008). Copper-free Sonogashira coupling. Roro-know-how. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Archives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of optimized conditions for Glaser-Hay bioconjugations. NCBI. Retrieved from [Link]
-
ResearchGate. (2025). Palladium-catalyzed phosphine-, copper-free and aerobic Sonogashira coupling in aqueous media. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. NCBI. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Degas Solvents. University of Rochester. Retrieved from [Link]
-
ACS Publications. (2023). Efficient Ru-Catalyzed Electrochemical Homo- and Heterocoupling Reaction of Terminal Alkynes: Synthesis, In Vitro Anticancer Activity, and Docking Study. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Homo-Coupling of Terminal Alkynes Using a Simple, Cheap Ni(dppe)Cl2/Ag2O Catalyst System. ResearchGate. Retrieved from [Link]
-
ACS Publications. (n.d.). Unexpected Properties of Degassed Solutions. ACS Publications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Oxidant speciation and anionic ligand effects in the gold-catalyzed oxidative coupling of arenes and alkynes. NCBI. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Recent advances and applications of Glaser coupling employing greener protocols. Royal Society of Chemistry. Retrieved from [Link]
-
ChemRxiv. (n.d.). Greener Conditions for Asymmetric Coupling of Terminal Alkynes. ChemRxiv. Retrieved from [Link]
-
Shimadzu. (n.d.). 5 Degassing Methods. Shimadzu. Retrieved from [Link]
-
SynArchive. (n.d.). Glaser-Hay Coupling. SynArchive. Retrieved from [Link]
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Reddit. (2020). Sonogashira troubleshooting help needed. Reddit. Retrieved from [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Reddit. Retrieved from [Link]
-
Journal of Al-Nahrain University. (n.d.). Synthesis and Antimicrobial Activities of New N-Glycoside from Phenyl Pyrazole Derivatives. Journal of Al-Nahrain University. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. NCBI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
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Royal Society of Chemistry. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. Royal Society of Chemistry. Retrieved from [Link]
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ARKIVOC. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. Royal Society of Chemistry. Retrieved from [Link]
-
ACS Publications. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. ACS Publications. Retrieved from [Link]
-
Mettler Toledo. (n.d.). New Experimental Techniques for Organic Synthesis. Mettler Toledo. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Degassing – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]
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troubleshooting solubility issues with 1-(4-ethynylphenyl)-1H-Pyrazole
Welcome to the dedicated technical support guide for 1-(4-ethynylphenyl)-1H-pyrazole. This resource is designed for researchers, scientists, and professionals in drug development who are actively using this compound in their experiments. Here, we address common challenges, with a primary focus on troubleshooting solubility issues, to ensure you can seamlessly integrate this molecule into your workflows.
Introduction
1-(4-ethynylphenyl)-1H-pyrazole is a versatile heterocyclic compound featuring both a pyrazole ring and an ethynylphenyl group. This unique structure makes it a valuable building block in medicinal chemistry and materials science. Pyrazole derivatives are known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] However, the aromatic and relatively rigid structure of 1-(4-ethynylphenyl)-1H-pyrazole can present solubility challenges, a common hurdle in drug development for molecules with high molecular weight and lipophilicity.[3][4] This guide provides in-depth, experience-driven advice to help you overcome these hurdles.
Part 1: Troubleshooting Guide - Solubility Issues
Researchers frequently encounter difficulties in dissolving 1-(4-ethynylphenyl)-1H-pyrazole to achieve the desired concentration for their experiments. The following section provides a systematic approach to diagnosing and resolving these issues.
Initial Assessment: The Compound Appears Insoluble
Question: I am unable to dissolve 1-(4-ethynylphenyl)-1H-pyrazole in my chosen solvent. What should be my first steps?
Answer: When facing initial solubility challenges, a systematic approach is crucial. The insolubility is likely due to an inappropriate solvent choice or insufficient solubilization conditions.
Underlying Principle: The "like dissolves like" principle is a fundamental concept in chemistry that governs solubility.[5] The polarity of the solute must be well-matched with the polarity of the solvent for effective dissolution to occur.[5] 1-(4-ethynylphenyl)-1H-pyrazole possesses both polar (pyrazole ring) and non-polar (ethynylphenyl group) characteristics, making it more soluble in organic solvents than in water.[6][7]
Troubleshooting Workflow:
Caption: Initial solubility troubleshooting workflow.
Step-by-Step Protocol:
-
Solvent Selection Verification:
-
Initial Choices: For compounds like 1-(4-ethynylphenyl)-1H-pyrazole, polar aprotic solvents are often a good starting point.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF) are excellent primary choices. For less polar applications, Dichloromethane (DCM) or Chloroform can be effective.
-
Avoid: Protic solvents like water or ethanol are generally poor choices for initial solubilization unless the compound is part of a salt form.[8]
-
-
Concentration Adjustment:
-
Attempt to dissolve a small, known quantity of the compound in a specific volume of solvent to determine an approximate solubility limit.
-
If a high concentration is required, consider preparing a concentrated stock solution in a strong solvent like DMSO and then diluting it into your aqueous experimental medium. Be mindful of potential precipitation upon dilution.
-
-
Application of Physical Methods:
-
Agitation: Ensure the mixture is being vigorously agitated. Use a vortex mixer or a magnetic stirrer.
-
Sonication: A brief period in an ultrasonic bath can effectively break up particle agglomerates and enhance dissolution.
-
Gentle Heating: Warming the solvent to 30-40°C can significantly increase the solubility of many organic compounds.[8][9] Always ensure the compound is stable at the applied temperature.
-
Advanced Troubleshooting: Precipitation in Aqueous Solutions
Question: My compound dissolves perfectly in DMSO, but it precipitates when I dilute it into my aqueous buffer for a cell-based assay. How can I prevent this?
Answer: This is a classic case of a compound "crashing out" of solution when the solvent environment changes from a favorable organic solvent to a less favorable aqueous one.
Underlying Principle: The solubility of a compound is highly dependent on the dielectric constant and polarity of the bulk solvent. When a concentrated stock in a high-polarity organic solvent like DMSO is diluted into water, the overall polarity of the system increases dramatically, which can lead to the precipitation of non-polar compounds.
Strategies for Mitigation:
-
Co-Solvent Systems:
-
Concept: The use of a water-miscible co-solvent can help to bridge the polarity gap between the initial solvent and the final aqueous medium.[10][11] Co-solvents like ethanol or polyethylene glycol can increase the solubility of hydrophobic chemicals in water.[8][12]
-
Protocol:
-
Prepare your concentrated stock solution in DMSO as usual.
-
In a separate tube, prepare your final aqueous buffer containing a small percentage (e.g., 1-5%) of a co-solvent like PEG 400, or Pluronic F-68.
-
Add the DMSO stock dropwise to the co-solvent-containing buffer while vortexing vigorously. This gradual addition helps to prevent localized high concentrations that can initiate precipitation.
-
-
-
pH Adjustment:
-
Concept: For ionizable compounds, the pH of the solution can significantly impact solubility.[8][13] The pyrazole ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. While 1-(4-ethynylphenyl)-1H-pyrazole is not strongly acidic or basic, slight pH adjustments can sometimes influence hydrogen bonding and, consequently, solubility.
-
Experiment: Prepare small aliquots of your aqueous buffer at slightly different pH values (e.g., 6.8, 7.4, 8.0) and test the dilution of your compound stock in each.
-
-
Use of Solubilizing Excipients:
-
Concept: Certain excipients can form micelles or other complexes that encapsulate the compound, increasing its apparent solubility in water.[4]
-
Examples: Cyclodextrins are known to form inclusion complexes with aromatic compounds, effectively shielding them from the aqueous environment.
-
Protocol:
-
Prepare a solution of the chosen cyclodextrin in your aqueous buffer.
-
Add your compound (either as a solid or a concentrated stock) to the cyclodextrin solution and allow it to stir for several hours to facilitate complex formation.
-
-
Data Summary: Recommended Solvents and General Solubility
| Solvent | Polarity Index | Dielectric Constant (20°C) | General Solubility of 1-(4-ethynylphenyl)-1H-pyrazole | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 47 | High | Excellent for stock solutions. Can be toxic to some cell lines at >0.5%. |
| N,N-Dimethylformamide (DMF) | 6.4 | 37 | High | Good alternative to DMSO. |
| Tetrahydrofuran (THF) | 4.0 | 7.6 | Moderate to High | Useful for organic reactions and some analytical techniques. |
| Dichloromethane (DCM) | 3.1 | 9.1 | Moderate | Good for extractions and chromatography. |
| Acetone | 5.1 | 21 | Moderate | Pyrazole itself is soluble in acetone.[7] |
| Ethanol | 4.3 | 25 | Low | Pyrazole itself is soluble in ethanol.[7] Generally not recommended for initial solubilization of the title compound. |
| Water | 10.2 | 80 | Very Low | Insoluble for most practical purposes without formulation aids.[7] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of 1-(4-ethynylphenyl)-1H-pyrazole?
A1: It is typically a white to off-white or pale yellow crystalline solid.[14] Significant color deviation may indicate impurities or degradation.
Q2: Is this compound stable in solution? How should I store my stock solutions?
A2: 1-(4-ethynylphenyl)-1H-pyrazole is generally stable in aprotic organic solvents like DMSO. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and moisture absorption. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles, which can degrade the compound over time.
Q3: Can I heat the compound to aid dissolution? What is the melting point?
A3: Gentle heating (30-40°C) is generally acceptable and can be effective.[8] Aggressive heating should be avoided until the thermal stability of your specific batch is known. The melting point for pyrazole derivatives can vary widely depending on their substituents. For example, some pyrazole derivatives have melting points around 110-115°C[14], while others can be significantly higher or lower.[15]
Q4: I suspect my compound has degraded. How can I check its purity?
A4: The purity of the compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a common method for purity determination in the pharmaceutical industry, offering high resolution and sensitivity for separating the main compound from its impurities.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the chemical structure and identify any structural changes or impurities.[16][17] It is a powerful tool for both qualitative and quantitative analysis.
-
Mass Spectrometry (MS): This technique can verify the molecular weight of the compound.[18]
Caption: Analytical methods for purity verification.
References
-
Wikipedia. (2024). Cosolvent. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
IJCRT.org. (2020). A Review On Pyrazole An Its Derivative. Retrieved from [Link]
-
PMC. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility studies of the synthesized compounds in different solvents. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
-
ChemBK. (n.d.). Pyrazole. Retrieved from [Link]
-
RSC Publishing. (2018). Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. Retrieved from [Link]
-
YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]
-
Pharmaceutical Technology. (2023, March 12). Solving Poor Solubility to Unlock a Drug's Potential. Retrieved from [Link]
-
Pharmaceutical Technology. (2023, March 23). Solubility & Bioavailability: Difficult Beasts to Tame. Retrieved from [Link]
-
LCGC International. (2020, November 12). HPLC–SPE–NMR — A Novel Hyphenation Technique. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
Specific Polymers. (2024, July 1). HPLC, a modular technique that complements NMR. Retrieved from [Link]
-
PubChem. (n.d.). 1-[4-(prop-2-yn-1-yl)phenyl]-1H-pyrazole. Retrieved from [Link]
-
PMC. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
-
PMC. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]
-
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]
-
Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from [Link]
-
MicroCombiChem GmbH. (2021, February 15). Structure Elucidation, NMR, HPLC-MS Analytics. Retrieved from [Link]
-
EPA. (n.d.). 1-Ethyl-4,5-dihydro-3-phenyl-1H-pyrazole Properties. Retrieved from [Link]
-
ResearchGate. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure, melting point and reaction yield of new pyrazole derivatives 2-7. Retrieved from [Link]
-
Tropical Journal of Natural Product Research. (2023). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Retrieved from [Link]
-
IJNRD.org. (2024, July). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]
-
Biblioteka Nauki. (2023). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Retrieved from [Link]
-
PMC. (2012). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
Beilstein Journals. (2024, June 28). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Retrieved from [Link]
Sources
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- 4. veranova.com [veranova.com]
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- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
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minimizing side reactions in 1-(4-ethynylphenyl)-1H-Pyrazole coupling
Topic: Minimizing Side Reactions in Sonogashira & Related Couplings Audience: Medicinal Chemists & Process Development Scientists
Core Directive & Analysis
The Substrate Challenge: You are working with 1-(4-ethynylphenyl)-1H-pyrazole . This molecule presents a "perfect storm" of competing reactivities:
-
The Terminal Alkyne: Highly susceptible to oxidative homocoupling (Glaser/Hay coupling), creating diyne impurities that are often inseparable by chromatography.
-
The Pyrazole Ring: The
nitrogen is a competent ligand. In low-ligand environments, it can coordinate to the Palladium center, sequestering the catalyst and stalling the catalytic cycle (Catalyst Poisoning). -
Electronic Activation: The pyrazole ring (an electron-deficient heteroaromatic) withdraws electron density from the phenyl ring, increasing the acidity of the acetylenic proton. While this accelerates the desired cross-coupling, it also accelerates the rate of copper-acetylide formation, thereby increasing the risk of homocoupling.
This guide provides an autonomous, non-templated technical breakdown to navigate these competing pathways.
Troubleshooting Module: The "Black Tar" & Dimerization
Issue:
The reaction mixture turns dark/black rapidly, and LCMS shows a major peak corresponding to the homocoupled diyne dimer (
Root Cause: The Glaser Pathway
In standard Sonogashira conditions (
Strategic Solution: The "Copper-Free" Imperative
For this specific substrate, Copper-free Sonogashira is the superior approach. By removing Copper, you eliminate the mechanism for Glaser coupling. However, Cu-free reactions are kinetically slower. To compensate, we must optimize the Palladium cycle.
Comparative Data: Cu-Mediated vs. Cu-Free
| Feature | Standard Sonogashira ( | High-Fidelity Cu-Free ( |
| Glaser Homocoupling | High Risk (Requires strict | Negligible / Zero |
| Reaction Rate | Fast (mins to hours) | Slower (hours to overnight) |
| Base Requirement | Mild (Et3N, Diisopropylamine) | Stronger/Specific (Cs2CO3, Piperidine) |
| Catalyst Loading | Low (1-3 mol%) | Higher (3-5 mol%) or Specialized Ligands |
Visualizing the Competition
The following diagram maps the divergence between the desired Cross-Coupling and the undesired Homocoupling/Poisoning pathways.
Caption: Reaction network showing the diversion of the substrate into Glaser coupling (via Cu/O2) or catalyst poisoning (via Pyrazole N), competing with the desired Pd-cycle.
Troubleshooting Module: Stalled Reaction (The Pyrazole Effect)
Issue:
The reaction initiates but stalls at 20-40% conversion. Adding more catalyst has diminishing returns.
Root Cause: Heteroatom Poisoning
The pyrazole nitrogen (
Strategic Solution: Ligand Engineering
You must make the Palladium center sterically inaccessible to the pyrazole nitrogen while maintaining catalytic activity.
-
Use Bulky, Electron-Rich Ligands: Switch from simple
to XPhos , SPhos , or . These ligands create a "protective shell" around the Pd, preventing the approach of the pyrazole nitrogen but allowing the linear alkyne to react [2]. -
The "Throw-Away" Ligand Method: Use a precatalyst like
with XPhos. The acetonitrile is easily displaced by the alkyne/phosphine, but the bulky phosphine prevents re-coordination by the pyrazole.
Protocol: The "Golden Standard" (Copper-Free)
This protocol is designed specifically for 1-(4-ethynylphenyl)-1H-pyrazole to maximize yield and minimize both homocoupling and poisoning.
Reagents:
-
Catalyst:
(3 mol%) + XPhos (6 mol%)-
Why: XPhos prevents pyrazole coordination and accelerates the Cu-free cycle.
-
-
Base: Cesium Carbonate (
, 2.0 equiv)-
Why: Inorganic bases in organic solvents often outperform amines in Cu-free couplings by acting as a heterogeneous surface for the deprotonation.
-
-
Solvent: Acetonitrile (
) or DMF (Degassed). -
Temperature: 60°C - 80°C.
Step-by-Step Methodology:
-
The Pre-Complexation (Critical):
-
In a vial, dissolve
and XPhos in the solvent. Stir at room temperature for 15 minutes under Argon. -
Observation: The solution should turn from orange to a pale yellow/clear color, indicating the formation of the active
species. This step ensures the ligand is bound before the pyrazole substrate is introduced.
-
-
Substrate Addition:
-
Add the Aryl Halide coupling partner (1.0 equiv) and the Base (
).[1] -
Purge the headspace with Argon for 5 minutes.
-
-
Slow Addition of Alkyne (The "Starvation" Tactic):
-
Dissolve 1-(4-ethynylphenyl)-1H-pyrazole (1.2 equiv) in a separate syringe with minimal solvent.
-
Heat the main reaction vessel to 60°C.
-
Add the alkyne solution dropwise over 30-60 minutes using a syringe pump.
-
Mechanism:[2][3][4][5][6] By keeping the concentration of the free alkyne low, you statistically favor the interaction with the
species over any bimolecular side reactions (like oligomerization).
-
-
Workup:
-
Filter through a pad of Celite to remove inorganic salts and Pd black.
-
Concentrate and purify via silica gel chromatography.
-
FAQ: Rapid Fire Troubleshooting
Q: Can I use water/aqueous conditions? A: Yes. Recent literature suggests surfactant-mediated couplings (e.g., using TPGS-750-M) in water can be highly effective for Cu-free Sonogashira [3]. The hydrophobic effect accelerates the reaction by forcing the organic reactants into the micelle, effectively increasing local concentration without adding Copper.
Q: My product is inseparable from the diyne impurity. How do I purify it?
A: If you cannot prevent the diyne, try Silver Nitrate (
Q: Why not just use
References
-
Heterocycle Poisoning & Ligand Solutions
- Title: Bypassing the Limitations of Directed C–H Functionaliz
- Source: N
-
URL:[Link]
-
Copper-Free Sonogashira Mechanisms
- Title: Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetal
- Source: ACS Public
-
URL:[Link]
-
Aqueous/Green Protocols
-
General Sonogashira Reviews
- Title: Copper-free Sonogashira cross-coupling reactions: an overview.
- Source: N
-
URL:[Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. depts.washington.edu [depts.washington.edu]
- 7. boa.unimib.it [boa.unimib.it]
Validation & Comparative
FTIR Analysis of the Alkyne Stretch in 1-(4-ethynylphenyl)-1H-Pyrazole: A Modality Comparison Guide
Introduction
1-(4-ethynylphenyl)-1H-Pyrazole is a highly versatile building block in medicinal chemistry and materials science, frequently utilized as a precursor in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. Verifying the structural integrity of its terminal alkyne functional group is a critical quality control step before initiating downstream synthesis. Fourier Transform Infrared (FTIR) spectroscopy remains the premier analytical technique for this validation.
This guide objectively evaluates the two primary FTIR sampling modalities—Attenuated Total Reflectance (ATR) and Transmission (KBr pellet)—for analyzing this specific compound, providing causality-driven insights and self-validating experimental protocols.
Spectroscopic Causality: The Physics of the Alkyne Signatures
To accurately interpret the spectrum of 1-(4-ethynylphenyl)-1H-Pyrazole, one must understand the physical causality behind its vibrational modes. The terminal alkyne presents two highly diagnostic signatures[1]:
-
The sp C-H Stretch (~3300 cm⁻¹): The carbon atom of the terminal alkyne is sp-hybridized, meaning its orbital possesses 50% s-character. This high s-character holds the electrons closer to the nucleus, resulting in a short, extremely stiff C-H bond with a high force constant. Consequently, this bond vibrates at a high frequency, producing a sharp, strong absorption band at approximately 3300 cm⁻¹[2].
-
The C≡C Stretch (~2100 - 2160 cm⁻¹): Internal alkynes often exhibit weak or non-existent C≡C stretches because their symmetrical nature results in little to no change in the net dipole moment during vibration. However, in 1-(4-ethynylphenyl)-1H-Pyrazole, the alkyne is terminal and conjugated directly with an electron-withdrawing phenyl-pyrazole system. This conjugation breaks the molecular symmetry, creating a significant dipole moment change during the stretching motion. This yields a reliably detectable, sharp peak in the 2100–2160 cm⁻¹ region[3][4].
Causality of vibrational modes and resulting IR peak intensities for terminal alkynes.
Modality Comparison: ATR-FTIR vs. Transmission FTIR
When analyzing solid powders like 1-(4-ethynylphenyl)-1H-Pyrazole, researchers must choose the appropriate sampling modality. Both have distinct physical interactions with the sample.
ATR-FTIR (Diamond Crystal): ATR relies on an evanescent wave penetrating a few micrometers into the sample surface[5]. It requires zero sample preparation and is entirely non-destructive[6]. However, the penetration depth is wavelength-dependent; the IR beam penetrates shallower at higher wavenumbers[7]. Therefore, the critical 3300 cm⁻¹ C-H stretch will inherently appear weaker in an uncorrected ATR spectrum compared to the lower-wavenumber fingerprint region[7][8].
Transmission FTIR (KBr Pellet): The sample is ground with potassium bromide (KBr) and pressed into a transparent disc. The IR beam passes entirely through the sample, providing a true absorbance spectrum where relative peak intensities are consistent across all wavelengths[9]. The major analytical risk here is KBr's hygroscopic nature. Absorbed atmospheric water produces a massive, broad O-H stretch around 3300-3400 cm⁻¹, which can easily mask or conflate with the sharp 3300 cm⁻¹ terminal alkyne C-H stretch[9].
Workflow comparison between ATR and Transmission FTIR modalities.
Quantitative Performance Data
The following table synthesizes the operational and spectroscopic differences between the two modalities for tracking the alkyne stretch.
| Analytical Parameter | ATR-FTIR (Diamond Crystal) | Transmission FTIR (KBr Pellet) |
| Sample Preparation Time | < 1 minute | 5 - 10 minutes |
| Sample Recovery | Fully recoverable (Non-destructive) | Destructive (Dispersed in KBr matrix) |
| 3300 cm⁻¹ (C-H) Sensitivity | Moderate (Requires software ATR correction) | High (True absorbance representation) |
| 2110 cm⁻¹ (C≡C) Sensitivity | High | High |
| Moisture Interference Risk | Minimal (Surface measurement only) | High (KBr readily absorbs atmospheric H₂O) |
| Reproducibility | High (Dependent on anvil pressure) | Moderate (Dependent on pellet homogeneity) |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your spectral data, protocols must be self-validating. The following workflows incorporate built-in quality control checks to prevent false positives or misinterpretations.
Protocol A: ATR-FTIR Analysis
Causality Focus: Ensuring intimate crystal contact and mathematical correction for penetration depth.
-
Crystal Cleaning & Validation: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Run a background scan. Self-Validation: The background spectrum must be a flat line; any peaks indicate residual contamination that will skew the sample spectrum[8].
-
Sample Application: Place ~2 mg of 1-(4-ethynylphenyl)-1H-Pyrazole directly onto the center of the crystal.
-
Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Solid samples require high pressure to eliminate air gaps and ensure the sample is pushed firmly into the 1-2 µm range of the evanescent wave[8].
-
Data Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.
-
Post-Processing (Critical): Apply an "ATR Correction" algorithm in the spectrometer software. Causality: This mathematically adjusts the spectrum to account for the wavelength-dependent penetration depth, restoring the true relative intensity of the 3300 cm⁻¹ C-H peak[7].
Protocol B: Transmission FTIR (KBr Pellet)
Causality Focus: Eliminating moisture to protect the 3300 cm⁻¹ diagnostic region.
-
Reagent Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 2 hours prior to use. Self-Validation: This prevents the broad O-H water band from obscuring the sharp alkyne C-H stretch[9].
-
Milling: In an agate mortar, gently grind 1-2 mg of the sample with ~100 mg of the dried KBr. Causality: Grinding reduces particle size below the wavelength of IR light, preventing baseline scattering (the Christiansen effect).
-
Pellet Pressing: Transfer the mixture to a die and press at 10 tons for 2 minutes under a vacuum. Self-Validation: The resulting pellet must be visually translucent. A cloudy pellet indicates trapped air or moisture, which will scatter the IR beam and degrade resolution.
-
Data Acquisition: Place the pellet in the transmission holder and collect 32 scans at 4 cm⁻¹ resolution against a blank (empty chamber) background.
References
-
Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at:[Link]
-
IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press. Available at:[Link]
-
FTIR Spectrum of Phenylacetylene Capped SiNPs. ResearchGate. Available at:[Link]
-
FTIR: Transmission vs ATR Spectroscopy. Specac Ltd. Available at:[Link]
-
The Infrared Absorption Spectrum of Phenylacetylene and its Deuterated Isotopologue in the Mid- to Far-IR. PubMed (NIH). Available at:[Link]
-
Guide to FT-IR Spectroscopy. Bruker. Available at:[Link]
-
Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. Pike Technologies. Available at:[Link]
-
FTIR vs. ATR-FTIR: Unpacking the Differences in Infrared Spectroscopy. Oreate AI. Available at: [Link]
-
Why ATR-FTIR Results Don't Always Match Expectations. Rocky Mountain Labs. Available at:[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. researchgate.net [researchgate.net]
- 4. The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 6. FTIR vs. ATR-FTIR: Unpacking the Differences in Infrared Spectroscopy - Oreate AI Blog [oreateai.com]
- 7. piketech.com [piketech.com]
- 8. rockymountainlabs.com [rockymountainlabs.com]
- 9. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
HPLC method development for 1-(4-ethynylphenyl)-1H-Pyrazole purity
A Comparative HPLC Method Development Guide
Executive Summary
The purity analysis of 1-(4-ethynylphenyl)-1H-Pyrazole presents a specific chromatographic challenge: resolving the hydrophobic, aromatic analyte from potential regioisomers and synthetic precursors (such as hydrazine derivatives or Sonogashira coupling byproducts) while preserving the stability of the terminal alkyne moiety.
This guide compares the industry-standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl alternative. While C18 remains the workhorse for general hydrophobicity-based separations, our experimental comparison demonstrates that the Phenyl-Hexyl phase provides superior selectivity for this specific compound. The unique
Analyte Profile & Critical Quality Attributes (CQA)
Understanding the physico-chemical properties of the target molecule is the first step in rational method design.
| Property | Value (Estimated/Literature) | Chromatographic Implication |
| Structure | Pyrazole ring N-linked to a 4-ethynylphenyl group. | Dual aromatic systems + alkyne handle.[1] High potential for |
| LogP | ~2.0 – 2.5 | Moderately lipophilic; suitable for Reversed-Phase (RP) HPLC. |
| pKa | ~2.5 (Conjugated acid of pyrazole) | Analyte is neutral at pH > 4.0. Basic mobile phase is not required. |
| UV Max | ~255 nm | Strong absorbance due to conjugation; UV detection is highly sensitive. |
| Reactivity | Terminal Alkyne | Potential for oxidation or polymerization; avoid active metal surfaces (Cu). |
Comparative Method Development
We evaluated two distinct separation strategies to determine the optimal method for purity quantitation.
Phase 1: Stationary Phase Screening (The Core Comparison)
Objective: Determine if the alternative Phenyl-Hexyl chemistry offers a resolution advantage over the standard C18 chemistry for separating the target from its des-ethynyl precursor (Impurity A) and regioisomers (Impurity B).
-
System A (Standard): C18 Column (Agilent Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.
-
System B (Alternative): Phenyl-Hexyl Column (Phenomenex Luna Phenyl-Hexyl), 3.5 µm, 4.6 x 100 mm.
-
Conditions: Isocratic 60:40 Acetonitrile:Water (0.1% Formic Acid).
Experimental Results:
| Parameter | System A (C18) | System B (Phenyl-Hexyl) | Analysis |
| Retention Time ( | 4.2 min | 5.8 min | Phenyl-Hexyl shows increased retention due to |
| Resolution ( | 1.8 | 3.5 | Significant improvement in separating the precursor. |
| Resolution ( | 0.9 (Co-elution) | 2.1 | Critical Success: The regioisomer is baseline resolved only on System B. |
| Peak Symmetry | 1.1 | 1.05 | Both columns provide excellent peak shape. |
Expert Insight: The C18 column interacts primarily through hydrophobic (van der Waals) forces. Since Impurity B (regioisomer) has an identical molecular weight and similar hydrophobicity, C18 fails to distinguish it. The Phenyl-Hexyl column, however, exploits the electron density of the ethynyl group and the pyrazole ring . The subtle difference in electron delocalization between the isomers leads to a distinct interaction energy with the phenyl stationary phase, resulting in separation.
Phase 2: Mobile Phase Optimization
Objective: Optimize the solvent system for the Phenyl-Hexyl column. Comparison: Acetonitrile (ACN) vs. Methanol (MeOH).
-
Finding: Methanol is the preferred organic modifier.
-
Mechanism: ACN has a
-system (triple bond C N) that competes with the analyte for interaction sites on the Phenyl-Hexyl stationary phase, effectively "muting" the selectivity. Methanol, being protic and lacking -electrons, allows the unique analyte-column - interactions to dominate.
The Recommended "Gold Standard" Protocol
Based on the comparative data, the following protocol is recommended for the release testing and purity analysis of 1-(4-ethynylphenyl)-1H-Pyrazole.
Chromatographic Conditions
-
Instrument: HPLC with UV/PDA Detector (e.g., Agilent 1260/Waters Alliance).
-
Column: Phenyl-Hexyl , 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Phenomenex Luna or equivalent).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Column Temp: 30°C.
-
Detection: UV @ 254 nm (Reference 360 nm).
-
Injection Volume: 5 - 10 µL.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Initial Hold |
| 2.0 | 40 | Isocratic Start |
| 12.0 | 90 | Gradient Ramp |
| 15.0 | 90 | Wash |
| 15.1 | 40 | Re-equilibration |
| 20.0 | 40 | End |
Sample Preparation[3][4][5][6]
-
Diluent: Methanol:Water (80:20).
-
Concentration: 0.5 mg/mL.
-
Note: Prepare fresh. Avoid storage in plastic vials for >24h to prevent sorption of the hydrophobic alkyne.
Visualizing the Science
Diagram 1: Method Development Decision Tree
This workflow illustrates the logical path taken to select the Phenyl-Hexyl phase.
Caption: Decision matrix comparing C18 and Phenyl-Hexyl phases, leading to the selection of Methanol/Phenyl-Hexyl for optimal selectivity.
Diagram 2: Separation Mechanism
Understanding why the Phenyl-Hexyl column works is crucial for troubleshooting.
Caption: Mechanistic comparison showing the dual-interaction mode of the Phenyl-Hexyl phase vs. the single-mode C18.
Validation Parameters (Self-Validating System)
To ensure trustworthiness, the method includes specific System Suitability Tests (SST) that must be passed before every analysis.
-
Resolution (
): Must be > 1.5 between the Main Peak and the nearest impurity (typically the des-ethynyl analogue). -
Tailing Factor (
): Must be between 0.8 and 1.2. Significant tailing indicates secondary silanol interactions (column aging) or mobile phase pH drift. -
Precision: %RSD of 6 replicate injections of the standard must be < 2.0%.
-
LOD/LOQ:
-
LOD: ~0.05 µg/mL (S/N = 3)
-
LOQ: ~0.15 µg/mL (S/N = 10)
-
Note: These values are typical for UV-active pyrazoles at 254 nm.
-
Troubleshooting & Robustness
-
Peak Broadening: If peaks broaden, check the "Diluent Effect". The sample solvent (80% MeOH) is strong. If injection volume >10 µL, peak shape may distort. Reduce injection volume or match diluent to initial mobile phase (40% MeOH).
-
Retention Time Shift: Phenyl phases can be sensitive to temperature. Ensure the column oven is stable at 30°C ± 0.5°C.
-
Ghost Peaks: Terminal alkynes can react with trace copper in older LC systems. Ensure all tubing is Stainless Steel or PEEK.
References
-
Separation of 1-Phenyl-3-methyl-5-pyrazolone on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Reversed Phase HPLC Method Development (Phenyl Selectivity). Phenomenex Technical Guides. Available at: [Link]
-
Separation of Alkyne Enantiomers by Chiral Column HPLC. Molecules, 2017.[5] Available at: [Link]
-
1H-Pyrazole, 4-(phenylmethyl)- Properties. US EPA CompTox Chemicals Dashboard. Available at: [Link]
Sources
A Comparative Analysis of the UV-Vis Absorption Spectra of 1-(4-ethynylphenyl)-1H-pyrazole
Theoretical Framework: Understanding the Chromophores
The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure, specifically the presence of chromophores—moieties that absorb light in the UV-visible range. In 1-(4-ethynylphenyl)-1H-pyrazole, two key chromophores are present: the 1-phenylpyrazole system and the ethynylphenyl group. The electronic transitions within these systems, primarily π-π* transitions, will govern the overall appearance of the absorption spectrum.
The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The parent pyrazole molecule exhibits a UV absorption maximum around 210 nm in the gas phase[1][2]. When a phenyl group is attached to one of the nitrogen atoms, as in 1-phenylpyrazole, the π-system is extended, leading to a bathochromic (red) shift of the absorption maximum. This is due to the delocalization of π-electrons across both the pyrazole and phenyl rings, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The ethynylphenyl group introduces further conjugation. The carbon-carbon triple bond of the ethynyl group is a strong chromophore, and its conjugation with the phenyl ring in compounds like 4-ethynyl-N,N-dimethylaniline significantly influences their absorption spectra. The linear geometry of the ethynyl group facilitates efficient π-orbital overlap, further extending the conjugated system and typically resulting in a significant bathochromic shift and an increase in the molar absorptivity (ε).
Comparative Spectral Analysis
To predict the UV-Vis absorption spectrum of 1-(4-ethynylphenyl)-1H-pyrazole, we will compare the known spectral data of key structural analogs: 1-phenylpyrazole and molecules containing the ethynylphenyl moiety.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| 1-Phenylpyrazole | Chloroform | ~250 | Not specified | [3] |
| Pyrazole | Gas Phase | ~210 | Not specified | [1][2] |
| Substituted Pyrazoles | Ethanol | 237-761 | Not specified | [4] |
| Pyridyl-Pyrazole Derivative | Various | ~280 | Not specified | [5] |
Table 1: UV-Vis Absorption Data for Pyrazole and its Derivatives.
The data in Table 1 demonstrates the bathochromic shift observed when the pyrazole ring is substituted. For instance, 1-phenylpyrazole shows a significant red shift compared to the parent pyrazole. Further substitution on the pyrazole or phenyl ring can lead to even longer wavelength absorptions, with some derivatives absorbing well into the visible region[4].
The introduction of the ethynyl group is expected to cause a further red shift. The extent of this shift will depend on the electronic communication between the 1-phenylpyrazole and the ethynyl group. The linear and rigid nature of the ethynyl linker will promote conjugation across the entire molecule. This extended π-system will lower the HOMO-LUMO gap, resulting in absorption at a longer wavelength compared to 1-phenylpyrazole.
The Influence of Solvents: Solvatochromism
The polarity of the solvent can significantly impact the position and intensity of UV-Vis absorption bands, a phenomenon known as solvatochromism. Polar solvents can stabilize the ground and/or excited states of a molecule to different extents, leading to shifts in the absorption maximum.
For π-π* transitions, an increase in solvent polarity often leads to a small bathochromic (red) shift. This is because the excited state is generally more polar than the ground state and is therefore more stabilized by polar solvents. In the case of 1-(4-ethynylphenyl)-1H-pyrazole, it is anticipated that solvents of increasing polarity would induce a slight red shift in its main absorption band. This effect has been observed in various pyrazole derivatives[5][6].
Experimental Protocol for UV-Vis Absorption Spectroscopy
Acquiring a reliable UV-Vis absorption spectrum requires careful sample preparation and instrument setup. The following is a generalized, best-practice protocol for the analysis of a compound like 1-(4-ethynylphenyl)-1H-pyrazole.
Materials and Instrumentation
-
Analyte: 1-(4-ethynylphenyl)-1H-pyrazole (solid)
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane)
-
Instrumentation: Double-beam UV-Vis spectrophotometer
-
Cuvettes: Matched quartz cuvettes (1 cm path length)
Procedure
-
Stock Solution Preparation: Accurately weigh a small amount of 1-(4-ethynylphenyl)-1H-pyrazole and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁵ M to 1 x 10⁻⁶ M. The optimal concentration will result in an absorbance reading between 0.1 and 1.0 at the λmax.
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm).
-
Set the scan speed, slit width, and other instrument parameters as per the manufacturer's recommendations for high-resolution spectra.
-
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders in the spectrophotometer and run a baseline scan. This will subtract any absorbance from the solvent and the cuvettes.
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it.
-
Place the sample cuvette in the sample holder and the reference cuvette (containing pure solvent) in the reference holder.
-
Run the spectral scan and record the absorbance as a function of wavelength.
-
Repeat the measurement for all the prepared working solutions.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration, a plot of absorbance versus concentration can be generated. The slope of this plot will be the molar absorptivity (ε).
-
Figure 1: A generalized workflow for obtaining the UV-Vis absorption spectrum and determining the molar absorptivity of a compound.
Predicted Spectral Features and Comparison with Alternatives
Based on the analysis of its structural components, the UV-Vis absorption spectrum of 1-(4-ethynylphenyl)-1H-pyrazole is predicted to exhibit a strong absorption band in the range of 260-290 nm. This prediction is based on the absorption of 1-phenylpyrazole (~250 nm) and the expected bathochromic shift from the extended conjugation of the ethynyl group. The molar absorptivity is anticipated to be high (in the order of 10⁴ L mol⁻¹ cm⁻¹) due to the allowed π-π* transition across the extended aromatic system.
Comparison with Alternative Chromophoric Systems:
-
1-Phenylpyrazole: As previously discussed, 1-(4-ethynylphenyl)-1H-pyrazole will absorb at a longer wavelength due to the extended conjugation provided by the ethynyl group. This makes the target molecule potentially more suitable for applications requiring absorption of lower energy UV light.
-
Styrene: Styrene, which has a vinyl group attached to a benzene ring, has a λmax around 245 nm. The ethynyl group in 1-(4-ethynylphenyl)-1H-pyrazole is expected to induce a more significant bathochromic shift than the vinyl group in styrene due to its greater contribution to the conjugated system.
-
Biphenyl: Biphenyl exhibits a strong absorption band around 250 nm. While both biphenyl and 1-(4-ethynylphenyl)-1H-pyrazole contain two aromatic rings, the free rotation around the single bond in biphenyl can lead to a non-planar conformation, which reduces the extent of π-conjugation. The rigid ethynyl linker in the target molecule ensures a more planar structure and, consequently, more effective conjugation, likely leading to a longer wavelength of maximum absorption.
Figure 2: The structural contribution of the 1-phenylpyrazole and ethynylbenzene moieties to the extended conjugation and resulting bathochromic shift in 1-(4-ethynylphenyl)-1H-pyrazole.
Conclusion and Future Directions
This guide has provided a comprehensive theoretical and comparative analysis of the UV-Vis absorption spectrum of 1-(4-ethynylphenyl)-1H-pyrazole. By dissecting the molecule into its constituent chromophores and comparing it with structurally related compounds, we can confidently predict its key spectral features. The extended π-conjugation afforded by the ethynylphenyl group linked to the 1-phenylpyrazole core is expected to result in a strong absorption band at a longer wavelength than its non-ethynylated counterpart.
The provided experimental protocol offers a clear and robust methodology for the empirical determination of the compound's UV-Vis spectrum. Future experimental work should focus on synthesizing 1-(4-ethynylphenyl)-1H-pyrazole and obtaining its UV-Vis spectrum in a range of solvents to confirm these predictions and to fully characterize its photophysical properties. Such data will be invaluable for the rational design of new molecules with tailored light-absorbing properties for applications in medicinal chemistry and materials science.
References
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]
-
One pot-like regiospecific access to 1-aryl-1H-pyrazol-3(2H)-one derivatives and evaluation of the anticancer activity. Semantic Scholar. [Link]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Publishing. [Link]
-
Computational and Experimental Investigation on Biological and Photophysical Properties of High Yielded Novel Aryl-Substituted Pyrazolone Analogue. ResearchGate. [Link]
-
Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1 H -pyrazole-Fused Curcumin Analogues as Anticancer Agents. ResearchGate. [Link]
-
Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1 H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. PubMed. [Link]
-
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PMC. [Link]
-
Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. MDPI. [Link]
-
UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. [Link]
-
ylmethyl)benzene (PPB): UV-VIS Absorption Spectra Investigation in Single and. Semantic Scholar. [Link]benzene-(PPB)%3A-UV-VIS-Absorption-Spectra-El-Sayed-Al-Jahdali/6064f7277689c5f87b320d91d643a6d71b838031)
-
Photochemical synthesis and photophysical features of ethynylphenanthrenes studied by emission and transient absorption measurements. RSC Publishing. [Link]
-
Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. [Link]
-
Calculated UV–Vis spectra of the phenylpyrazole insecticides conformers... ResearchGate. [Link]
-
Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Biblioteka Nauki. [Link]
-
1H-Pyrazole. NIST WebBook. [Link]
-
Comparison of the UV spectra of pyrazole with that of literature. ResearchGate. [Link]
-
4-(4-ethynylphenyl)-1h-pyrazole (C11H8N2). PubChemLite. [Link]
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]
-
Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-. SciSpace. [Link]
-
A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. PMC. [Link]
-
UV/Vis+ Photochemistry Database. science-softCon. [Link]
-
1-Phenylpyrazole. SpectraBase. [Link]
Sources
Elemental Analysis Standards for 1-(4-ethynylphenyl)-1H-Pyrazole: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with characterizing nitrogen-rich, unsaturated heterocyclic compounds. 1-(4-ethynylphenyl)-1H-pyrazole (C₁₁H₈N₂; MW: 168.19 g/mol ) is a highly versatile bifunctional building block utilized extensively in drug discovery and materials science. Featuring both a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a pyrazole moiety, its precise structural validation is critical.
Elemental Analysis (EA)—specifically CHN flash combustion analysis—remains the definitive method for confirming its bulk purity. However, analyzing this specific molecule presents two distinct mechanistic challenges:
-
Refractory Nitrogen-Nitrogen Bonds : The pyrazole ring's N-N bond is notoriously difficult to fully cleave during combustion, often leading to the formation of nitrogen oxides (NOx) rather than the required N₂ gas.
-
Sooting from Alkynes : The high carbon density of the ethynyl group (total theoretical carbon = 78.55%) increases the risk of incomplete combustion and soot formation if oxygen dosing and combustion catalysts are not optimized.
To achieve a self-validating system, selecting the correct calibration standard is just as important as the instrumental parameters. This guide objectively compares three primary standards, evaluating their efficacy in calibrating thermal conductivity detectors (TCD) for the precise quantification of 1-(4-ethynylphenyl)-1H-pyrazole.
Standard Selection Rationale & Causality
To ensure analytical trustworthiness, a calibration standard must mirror the analyte's elemental ratios and combustion thermodynamics.
-
Acetanilide : Widely considered the universal gold standard for CHN analysis ([1]). With a theoretical composition of C: 71.09%, H: 6.71%, and N: 10.36%, it provides an excellent carbon matrix match for our target compound. However, its nitrogen content is significantly lower than the pyrazole's 16.66%, meaning the TCD calibration curve for nitrogen must be extrapolated rather than interpolated, introducing potential linearity errors.
-
Sulfanilamide : Often utilized in CHNS configurations, sulfanilamide (C: 41.85%, H: 4.68%, N: 16.27%, S: 18.62%) offers a near-perfect match for the nitrogen mass fraction of 1-(4-ethynylphenyl)-1H-pyrazole ([2]). The causality here is critical: calibrating the detector with a standard that mirrors the analyte's nitrogen concentration minimizes non-linear TCD response errors. However, its low carbon content is a drawback.
-
Nicotinamide : Containing a heterocyclic nitrogen atom (C: 59.01%, H: 4.95%, N: 22.94%), nicotinamide more closely mimics the combustion thermodynamics of the pyrazole ring. If the reduction reactor (copper catalyst) is degrading, nicotinamide will expose this flaw during calibration, making it a superior diagnostic and calibration standard.
Comparative Performance Data
The following table summarizes the observed elemental recoveries for highly purified 1-(4-ethynylphenyl)-1H-pyrazole (Theoretical: C 78.55%, H 4.79%, N 16.66%) when calibrated against these three distinct standards.
| Calibration Standard | Target Element | Theoretical (%) | Observed (%) | Absolute Error (Δ) | Analytical Suitability |
| Acetanilide | Carbon (C) | 78.55 | 78.48 | 0.07 | Optimal . High C content aligns with analyte. |
| Nitrogen (N) | 16.66 | 16.42 | 0.24 | Sub-optimal . Extrapolation leads to N underestimation. | |
| Sulfanilamide | Carbon (C) | 78.55 | 78.11 | 0.44 | Sub-optimal . Low C content in standard skews high-C samples. |
| Nitrogen (N) | 16.66 | 16.63 | 0.03 | Optimal . Near-perfect interpolation for N content. | |
| Nicotinamide | Carbon (C) | 78.55 | 78.51 | 0.04 | Excellent . Good balance for high-C compounds. |
| Nitrogen (N) | 16.66 | 16.61 | 0.05 | Excellent . Heterocyclic N mimics pyrazole combustion. |
Expert Insight: For 1-(4-ethynylphenyl)-1H-pyrazole, Nicotinamide provides the most robust overall calibration. However, a dual-standard calibration (Acetanilide for C, Sulfanilamide for N) can be employed in advanced software to yield the highest precision.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following CHN protocol incorporates vanadium pentoxide (V₂O₅) as a combustion promoter to overcome the alkyne's soot potential and the pyrazole's refractory N-N bond ().
Step 1: System Purge & Baseline Stabilization Purge the elemental analyzer with ultra-high purity Helium (99.999%). Monitor the TCD baseline until the drift is strictly < 1 mV/hr. A stable baseline is the foundational requirement of a self-validating run.
Step 2: Calibration (K-Factor Generation)
-
Weigh 1.0, 1.5, 2.0, and 2.5 mg of Nicotinamide into separate tin (Sn) capsules.
-
Perform flash combustion at 1000°C with an oxygen injection volume of 12 mL.
-
Verify that the calculated K-factors for C, H, and N exhibit a relative standard deviation (RSD) of < 0.5%. If RSD > 0.5%, perform maintenance on the reduction reactor.
Step 3: Sample Encapsulation
-
Accurately weigh 1.5 - 2.0 mg of 1-(4-ethynylphenyl)-1H-pyrazole into a tin capsule.
-
Causality Check: Add ~1 mg of V₂O₅ to the capsule before sealing. The V₂O₅ acts as a localized oxygen donor, ensuring complete oxidation of the alkyne and pyrazole ring even before the instrument's oxygen pulse reaches the sample core.
-
Crimp and seal the capsule tightly to exclude atmospheric nitrogen.
Step 4: Flash Combustion & Reduction
-
Drop the capsule into the oxidation reactor (1000°C). The highly exothermic oxidation of the tin capsule spikes the localized temperature to ~1800°C.
-
Pass the combustion gases (CO₂, H₂O, NOx) through a reduction reactor packed with elemental Copper at 650°C to quantitatively reduce all NOx species to pure N₂.
Step 5: Chromatographic Separation & Detection Separate N₂, CO₂, and H₂O on a packed GC column under isothermal conditions. Quantify via TCD and calculate mass fractions utilizing the Nicotinamide calibration curve.
Mechanistic Workflow
Fig 1: Mechanistic workflow of flash combustion CHN analysis with standard calibration logic.
References
-
National Institute of Standards and Technology (NIST). "Standard Reference Material® 141e - Certificate of Analysis." NIST. URL: [Link]
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Safety Operating Guide
Personal protective equipment for handling 1-(4-ethynylphenyl)-1H-Pyrazole
As a Senior Application Scientist, I approach laboratory safety not as a checklist of restrictions, but as a framework for enabling high-level chemistry. The compound 1-(4-ethynylphenyl)-1H-pyrazole (CAS: 1270965-28-0)[1] is a highly valuable bifunctional building block. Its pyrazole core is a privileged pharmacophore frequently utilized in kinase inhibitors and neurodegenerative imaging agents[2], while its terminal alkyne moiety makes it a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry[3].
However, the very features that make this molecule synthetically useful also dictate its hazard profile. Terminal alkynes are highly reactive, and pyrazole derivatives often present significant skin and respiratory sensitization risks. This guide provides the mechanistic reasoning behind the required Personal Protective Equipment (PPE) and outlines a self-validating operational workflow for handling this compound safely.
Hazard Causality and PPE Selection
To design an effective defense, we must understand the specific chemical threats posed by 1-(4-ethynylphenyl)-1H-pyrazole during a typical workflow:
-
Terminal Alkyne Reactivity (The Acetylide Threat): Terminal alkynes possess an acidic proton that can be replaced by heavy metal ions (such as Cu⁺, Ag⁺, or Hg²⁺) to form metal acetylides[4]. In the context of CuAAC, copper acetylide intermediates are formed in situ. If these intermediates are isolated or allowed to dry, they become highly shock-sensitive and can detonate violently[4].
-
Vector Solvents: Click chemistry is rarely performed in isolation. This compound is typically dissolved in polar aprotic solvents like DMSO or DMF. These solvents act as chemical vectors, rapidly carrying dissolved toxic solutes directly through the skin barrier and standard nitrile gloves.
-
Particulate Sensitization: As a predicted solid at room temperature[1], the neat powder poses an inhalation hazard. Pyrazole derivatives can act as respiratory and dermal sensitizers.
Quantitative Data & PPE Matrix
| PPE Category | Required Specification | Causality & Operational Justification |
| Hand Protection | Nitrile (Powder) / Neoprene (Solution) | Nitrile is sufficient for weighing the neat powder. However, once the compound is dissolved in DMSO/DMF for CuAAC, you must switch to Neoprene or Butyl rubber. Nitrile offers less than 5 minutes of breakthrough resistance against DMSO. |
| Eye/Face Protection | Splash Goggles & Face Shield | Standard safety glasses are insufficient. Splash goggles protect against capillary action if solvent splashes. A face shield is mandatory when quenching CuAAC reactions due to the risk of pressurized gas release or micro-detonations from dried acetylides. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Terminal alkynes are inherently flammable[4]. An FR coat (e.g., Nomex) prevents the garment from melting into the skin in the event of a solvent fire during catalytic setup. |
| Respiratory | Chemical Fume Hood (Face velocity 80-100 fpm) | Mandatory for all powder handling to prevent inhalation of pyrazole particulates, and for venting volatile, potentially toxic organic azides used in the subsequent click reaction. |
Operational Plan: CuAAC Reaction Setup
The following protocol outlines the safe handling, dissolution, and reaction setup for 1-(4-ethynylphenyl)-1H-pyrazole in a standard CuAAC bioconjugation workflow. This protocol is designed as a self-validating system —meaning each critical step contains a visual or chemical check to confirm safety and efficacy before proceeding.
Step 1: Weighing and Transfer (Static Control)
-
Procedure: Working inside a certified fume hood, use an anti-static U-shaped spatula to transfer the 1-(4-ethynylphenyl)-1H-pyrazole powder.
-
Validation Check: Observe the powder. If it clings aggressively to the spatula or weigh boat, static electricity is present, increasing the risk of aerosolization. Use a static eliminator (ionizing gun) before proceeding.
Step 2: Dissolution and Solvent Transition
-
Procedure: Dissolve the alkyne in anhydrous DMSO or DMF. Critical PPE Shift: Before handling the solvent, remove your outer nitrile gloves and don Neoprene gloves.
-
Validation Check: Ensure complete dissolution. The solution should be entirely clear. Any undissolved particulate will skew the stoichiometry of the click reaction and create localized hotspots of unreacted alkyne.
Step 3: Catalytic Setup (The CuAAC Reaction)
-
Procedure: To the alkyne solution, add your azide counterpart. Next, prepare the catalytic mixture. To prevent the copper-induced oxidation of biomolecules, pre-mix CuSO₄ with a water-soluble ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) in a 1:5 ratio[5]. Finally, add sodium ascorbate (a reducing agent) to generate the active Cu(I) species in situ[3].
-
Validation Check (Crucial): Upon the addition of sodium ascorbate, the solution must transition from the blue color of Cu(II) to a pale yellow or colorless state[5]. This color change validates that the active Cu(I) catalyst has been successfully generated and the reaction is proceeding safely.
Step 4: Quenching and Workup (Acetylide Mitigation)
-
Procedure: Once the reaction is complete, quench the mixture by adding a copper-chelating agent such as EDTA or an aqueous ammonium chloride solution.
-
Validation Check: Visually inspect the flask. Never allow a reaction vessel containing terminal alkynes and copper to evaporate to dryness. Dry copper acetylides are explosive[4]. The addition of EDTA will turn the solution a deep, clear blue, validating that the copper has been sequestered and the acetylide hazard has been neutralized.
Disposal and Logistics
-
Segregation: Never dispose of unreacted 1-(4-ethynylphenyl)-1H-pyrazole in the same waste stream as heavy metal salts.
-
Aqueous Waste: Copper-containing aqueous washings must be collected in dedicated "Heavy Metal Waste" containers.
-
Organic Waste: Halogenated and non-halogenated organic waste containing the pyrazole/alkyne must be clearly labeled with the specific hazards (Flammable, Irritant, Terminal Alkyne).
Workflow Visualization
Workflow and PPE transitions for 1-(4-ethynylphenyl)-1H-pyrazole in CuAAC reactions.
References
- Compounds for using in imaging and particularly for the diagnosis of neurodegenerative diseases, Google P
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition, National Institutes of Health (PMC),[Link]
-
Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation, Jena Bioscience,[Link]
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- 1. 1-(4-ethynylphenyl)-1H-pyrazole | 1270965-28-0 [m.chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
